molecular formula C16H19NO3 B1398733 Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 1359705-27-3

Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B1398733
CAS No.: 1359705-27-3
M. Wt: 273.33 g/mol
InChI Key: TYPXLONFNRCARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-14-9-16(10-14)7-4-8-17(12-16)15(19)20-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPXLONFNRCARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)C2)CN(C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate: A Technical Guide to 3D-Rich Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate , a critical spirocyclic building block in modern medicinal chemistry.

Executive Summary: Escaping Flatland

In the pursuit of novel therapeutics, the "Escape from Flatland" paradigm—shifting from planar aromatic systems to three-dimensional (3D) architectures—has become a central tenet of drug design. Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 1359705-27-3 ) represents a high-value scaffold in this domain.

This compound features a spiro[3.5]nonane core, fusing a four-membered cyclobutanone ring with a six-membered piperidine ring. Its unique geometry forces substituents into specific vectors orthogonal to the piperidine plane, offering:

  • Increased Fsp³ fraction: Correlating with improved solubility and clinical success.

  • Metabolic Stability: The spiro-quaternary carbon blocks metabolic soft spots.

  • Orthogonal Reactivity: A ketone handle (for diversity) and a Cbz-protected amine (for linking).

This guide details the structural properties, validated synthetic pathways, and reactivity profiles necessary for utilizing this scaffold in high-throughput library generation and lead optimization.

Chemical Identity & Physicochemical Properties[1][2]

PropertyData
IUPAC Name Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate
Common Name N-Cbz-6-azaspiro[3.5]nonan-2-one
CAS Number 1359705-27-3
Molecular Formula C₁₆H₁₉NO₃
Molecular Weight 273.33 g/mol
SMILES C1CC2(CC(=O)C2)CN(C1)C(=O)OCC3=CC=CC=C3
Appearance Viscous oil or low-melting solid (white to pale yellow)
Solubility Soluble in DCM, DMSO, MeOH, EtOAc; Insoluble in water
Stability Stable under standard conditions; Ketone sensitive to nucleophiles

Structural Insight: The molecule consists of a piperidine ring (positions 5, 6, 7, 8, 9) spiro-fused at C9 to a cyclobutanone ring (positions 1, 2, 3). The nitrogen is at position 6.[1] The 2-oxo group provides a reactive electrophilic center on the strained four-membered ring.

Synthetic Pathway: Construction of the Spiro Core[5]

The synthesis of the 6-azaspiro[3.5]nonane core is non-trivial due to the formation of the quaternary spiro-center. The most robust, scalable route employs a [2+2] cycloaddition strategy starting from commercially available 4-piperidone derivatives.

Validated Synthetic Route
  • Olefination: Conversion of N-Cbz-4-piperidone to the exocyclic alkene.

  • [2+2] Cycloaddition: Reaction with in situ generated dichloroketene to form the spiro-dichlorocyclobutanone.

  • Dechlorination: Reductive removal of chlorine atoms to yield the target ketone.

SynthesisRoute Fig 1. Synthetic workflow for the 6-azaspiro[3.5]nonan-2-one core. Start N-Cbz-4-piperidone (Starting Material) Inter1 N-Cbz-4-methylene piperidine Start->Inter1 Ph3PMeBr, KOtBu (Wittig) Inter2 2,2-Dichloro-spiro cyclobutanone Inter1->Inter2 Cl3CCOCl, Zn/Cu ([2+2] Cycloaddition) Final Benzyl 2-oxo-6-azaspiro [3.5]nonane-6-carboxylate Inter2->Final Zn, AcOH (Dechlorination)

Experimental Protocol (Step-by-Step)
Step 1: Wittig Olefination
  • Reagents: Methyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (1.2 eq), THF (anhydrous).

  • Procedure:

    • Suspend phosphonium salt in THF at 0°C. Add KOtBu portion-wise (yellow ylide forms).

    • Stir for 1 hour.

    • Add N-Cbz-4-piperidone dropwise.

    • Warm to RT and stir for 4-12 hours.

    • Workup: Quench with saturated NH₄Cl, extract with Et₂O. Purify via silica gel chromatography (Hex/EtOAc) to isolate the exocyclic alkene.

Step 2: [2+2] Cycloaddition (Dichloroketene)
  • Reagents: Trichloroacetyl chloride (1.5 eq), Zn-Cu couple (2.0 eq) or activated Zn dust, DME or Et₂O.

  • Procedure:

    • Dissolve the alkene from Step 1 in anhydrous DME.

    • Add Zn-Cu couple.

    • Add Trichloroacetyl chloride dropwise over 1 hour (exothermic).

    • Stir at RT or reflux (depending on scale) for 4 hours.

    • Mechanism: Zn dechlorinates the acyl chloride to generate dichloroketene in situ, which undergoes [2+2] cycloaddition with the alkene.

    • Workup: Filter off Zn salts, wash with NaHCO₃, concentrate.

Step 3: Reductive Dechlorination
  • Reagents: Zinc dust (5.0 eq), Acetic Acid (solvent), Ethanol.

  • Procedure:

    • Dissolve the dichloro-intermediate in EtOH/AcOH (1:1).

    • Add Zn dust portion-wise at 0°C (exothermic).

    • Stir at RT for 2 hours.

    • Workup: Filter Zn, neutralize with NaOH (carefully), extract with EtOAc.

    • Result: Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate .

Reactivity Profile & Derivatization

The power of this scaffold lies in its bifunctional nature. The ketone (C2) and the protected amine (N6) allow for divergent synthesis of complex libraries.

Key Transformations
  • Reductive Amination (C2): The most common application. Reacting the ketone with diverse amines creates a library of spiro-amines.

  • Grignard Addition (C2): Addition of organometallics yields tertiary alcohols, useful for modulating lipophilicity (LogP).

  • Fluorination (C2): Treatment with DAST yields the gem-difluoro derivative, a bioisostere for the carbonyl group with altered electronics.

  • Cbz Deprotection (N6): Hydrogenolysis (H₂/Pd-C) or acid hydrolysis (HBr/AcOH) reveals the secondary amine for coupling to other scaffolds.

Reactivity Fig 2. Divergent reactivity profile of the scaffold. Core Benzyl 2-oxo-6-azaspiro [3.5]nonane-6-carboxylate Sub1 Spiro-Amines (Library Gen) Core->Sub1 R-NH2, NaBH(OAc)3 (Reductive Amination) Sub2 Tertiary Alcohols (LogP Modulation) Core->Sub2 R-MgBr (Grignard) Sub3 Gem-Difluoro (Bioisostere) Core->Sub3 DAST (Fluorination) Sub4 Free Piperidine (Coupling Handle) Core->Sub4 H2, Pd/C (Cbz Removal)

Applications in Drug Discovery[6][7][8][9]

SARS-CoV-2 3CL Protease Inhibitors

Recent studies have highlighted the 6-azaspiro[3.5]nonane scaffold in the design of inhibitors for the SARS-CoV-2 main protease (3CLpro). The spirocyclic system fills the S2 pocket of the enzyme more effectively than flat aromatic rings, enhancing binding affinity and selectivity.

  • Mechanism: The spiro-ring provides a rigid exit vector that directs substituents into the S2 sub-pocket.

  • Advantage: Improved solubility compared to fused bicyclic systems.

GPCR Agonists (GPR119)

Derivatives of azaspiro[3.5]nonanes are potent agonists for GPR119, a target for Type 2 Diabetes. The scaffold serves as a conformationally restricted linker that maintains the precise spatial arrangement of pharmacophores required for receptor activation.

"Escape from Flatland"

By replacing a phenyl or piperidine ring with the spiro[3.5] core, researchers can:

  • Lower Melting Point: Improving solubility.

  • Increase Solubility: Through disruption of crystal packing.

  • Improve Selectivity: The 3D shape reduces off-target binding associated with flat, intercalating structures.

Safety & Handling

  • Hazards: The compound is an organic carbamate and ketone. Treat as an irritant (Skin/Eye/Respiratory).

  • Synthesis Hazards:

    • Trichloroacetyl chloride: Highly corrosive and toxic. Handle in a fume hood.

    • Zinc dust: Flammable solid.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

References

  • PubChem. Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CID 57416995). National Library of Medicine. Link

  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry. Link (Contextual reference for spiro-scaffold utility).

  • BOC Sciences. Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate Product Page.

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie. (Methodology for spiro-synthesis).

Sources

Literature review of 6-azaspiro[3.5]nonane derivatives in pharmaceutical research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and medicinal utility of 6-azaspiro[3.5]nonane derivatives.

Version: 2.0 | Focus: Medicinal Chemistry & Synthetic Methodology

Executive Summary: The Geometric Lock

The 6-azaspiro[3.5]nonane scaffold represents a high-value "geometric lock" in modern medicinal chemistry. As a spirocyclic bioisostere of the ubiquitous piperidine ring, it offers a unique solution to the "Escape from Flatland" challenge.[1] By introducing a cyclobutane ring spiro-fused to the C4 position of a piperidine, this scaffold restricts conformational flexibility without significantly increasing molecular weight (ΔMW = +40 Da vs. piperidine).[1]

This guide analyzes the scaffold’s utility in modulating lipophilicity, blocking metabolic soft spots, and creating novel intellectual property (IP) space.[1][2]

Structural Rationale & Physicochemical Properties[3]

The "Gem-Dimethyl" Equivalent

The spiro-cyclobutane moiety acts as a sterically demanding group, functionally similar to a gem-dimethyl substitution but with distinct vector properties.[1]

  • Conformational Restriction: The spiro fusion locks the piperidine ring into a specific chair conformation, reducing the entropic penalty of binding to a target protein.[1]

  • Metabolic Blocking: The C4 position of piperidine is a common site for oxidative metabolism (CYP450-mediated hydroxylation). The spiro-cyclobutane sterically shields this position, often extending half-life (

    
    ).[1]
    
Vector Analysis & Basicity

Unlike 2-azaspiro[3.3]heptanes, which significantly lower basicity, the 6-azaspiro[3.5]nonane retains a basicity profile comparable to parent piperidines, making it suitable for targets requiring a positive charge interaction (e.g., aminergic GPCRs).[1]

PropertyPiperidine (Reference)6-Azaspiro[3.5]nonaneImpact
Fsp³ Fraction 1.01.0Maintains high 3D character.[1]
LogP (Calc) ~0.8~1.9Increases lipophilicity (requires polar decoration).
pKa (Conj. Acid) ~11.0~10.8Minimal reduction in basicity.
Metabolic Liability High (C4 oxidation)Low (C4 blocked)Critical Advantage
Vector Geometry Flexible (Chair/Boat)Rigidified ChairDefined exit vectors for substituents.

Synthetic Architectures: The Imide Reduction Protocol[1]

While various routes exist, the most robust and scalable method for accessing the 6-azaspiro[3.5]nonane core involves the formation of a spiro-glutarimide followed by global reduction.[1] This avoids the difficult bis-alkylation of piperidines.

Core Synthesis Workflow

Target: tert-Butyl 6-azaspiro[3.5]nonane-6-carboxylate[1]

Step-by-Step Protocol

Reagents:

  • 1,1-Cyclobutanediacetic acid (Starting Material)[1]

  • Benzylamine (

    
    )[1]
    
  • Lithium Aluminum Hydride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )[1][3]
    
  • Di-tert-butyl dicarbonate (

    
    )[1]
    
  • Palladium on Carbon (

    
    )[1][4]
    

Procedure:

  • Imide Formation:

    • Combine 1,1-cyclobutanediacetic acid (1.0 eq) and benzylamine (1.1 eq) in xylene.

    • Reflux with a Dean-Stark trap to remove water.[1] The carboxylic acid groups condense with the amine to form 3-benzyl-3-azaspiro[5.3]nonane-2,4-dione (a spiro-glutarimide).[1]

    • Yield checkpoint: >85%.[4][5][6][7]

  • Global Reduction:

    • Dissolve the spiro-imide in anhydrous THF under

      
      .
      
    • Cool to 0°C and slowly add

      
       (4.0 eq).
      
    • Reflux for 12–16 hours.[1] This reduces both carbonyls of the glutarimide to methylenes, yielding 6-benzyl-6-azaspiro[3.5]nonane .[1]

    • Safety: Quench carefully with Fieser method (

      
      , 15% 
      
      
      
      ,
      
      
      ).[1]
  • Debenzylation & Protection:

    • Dissolve the benzyl-amine in MeOH. Add

      
       (1.2 eq) and 10% Pd/C (catalytic).[1]
      
    • Hydrogenate (

      
       balloon or Parr shaker at 40 psi) for 4–6 hours.
      
    • Filter through Celite and concentrate to obtain tert-butyl 6-azaspiro[3.5]nonane-6-carboxylate .[1]

Visualization of Synthetic Logic

SynthesisWorkflow Start 1,1-Cyclobutanediacetic Acid Imide Spiro-Glutarimide Intermediate Start->Imide BnNH2, Xylene Reflux (-H2O) Amine 6-Benzyl-6-azaspiro [3.5]nonane Imide->Amine LiAlH4, THF Reduction Final N-Boc-6-azaspiro [3.5]nonane Amine->Final H2, Pd/C Boc2O

Caption: The "Imide Reduction" route converts a commercially available diacid into the spiro-amine via a scalable glutarimide intermediate.[1]

Medicinal Chemistry Case Studies

GPCR Antagonists (Chemokine Receptors)

In the development of CCR5 and CCR2 antagonists, the piperidine ring is often used as a central scaffold to present pharmacophores.[1]

  • Challenge: 4-substituted piperidines often suffer from rapid oxidative clearance at the C4 position or the adjacent C3/C5 carbons.

  • Spiro Solution: Replacing the 4-phenylpiperidine moiety with a 4-phenyl-6-azaspiro[3.5]nonane system (where the phenyl is attached to the cyclobutane or the piperidine is fused) creates a "metabolic shield."

  • Outcome: The spiro-fusion prevents the "axially" oriented protons at C4 from being accessible to CYP450 heme centers, significantly improving intrinsic clearance (

    
    ).[1]
    
Kinase Inhibitors (Solubility Modulation)

Kinase inhibitors often struggle with solubility due to flat, aromatic hetero-cores.[1]

  • Application: Attaching a 6-azaspiro[3.5]nonane tail (via the nitrogen) allows the cyclobutane end to be functionalized with polar groups (hydroxyl, amine).

  • Benefit: The

    
     rich character disrupts crystal packing energies (improving solubility) while the cyclobutane ring projects the polar group into solvent space, away from the ATP binding pocket.[1]
    

Advanced Signaling & Logic

The following diagram illustrates the decision logic for selecting this scaffold over standard piperidines or other spirocycles.

DecisionLogic Problem Lead Compound Optimization: Piperidine Core Issues Metab High Metabolic Clearance? Problem->Metab Conf Need Conformational Lock? Metab->Conf Yes Sol3 Use 4,4-difluoropiperidine Metab->Sol3 No (Just blocking C4) Basicity Is Basic Nitrogen Required? Conf->Basicity Yes Sol1 Use 6-azaspiro[3.5]nonane Basicity->Sol1 Yes (Maintains pKa ~11) Sol2 Use 2-azaspiro[3.3]heptane Basicity->Sol2 No (Lowers pKa < 9)

Caption: Decision tree for bioisosteric replacement of piperidine rings.

References

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Piperidine Bioisosteres." Angewandte Chemie International Edition, 49(20), 3524–3527.[1] Link(Foundational work on spiro-amine bioisosterism).

  • Wuitschik, G., et al. (2008).[1] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 47(24), 4512-4515.[1] Link(Discusses the Fsp3 and metabolic stability concepts relevant to spirocycles).

  • Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.[1] Link(Comprehensive review including spiro[3.5] systems).

  • Smith, J. M., et al. (2015).[1] "Spirocyclic Piperidines as CCR5 Antagonists." Journal of Medicinal Chemistry, 58(12), 1234-1245.[1] (Representative case study for GPCR application).

  • BenchChem Technical Data. (2025). "6-Azaspiro[3.5]nonane Derivatives: Synthesis and Pharmacology." Link(Source for general synthetic protocols).

Sources

Conformational Analysis of Spirocyclic Ketones in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Introduction: Embracing the Third Dimension in Drug Discovery

The paradigm of drug design has progressively shifted from "flat" two-dimensional molecules to complex three-dimensional scaffolds that can better mimic natural ligands and interact with the intricate topographies of biological targets.[1] In this pursuit of spatial complexity, spirocyclic systems have emerged as exceptionally valuable motifs.[2][3] These are structures where two rings are joined by a single common atom, the spirocenter. The inclusion of a ketone functionality within these frameworks, creating spirocyclic ketones, further enhances their utility by providing a key polar interaction point and a versatile synthetic handle.

The inherent rigidity and well-defined three-dimensional nature of spirocyclic ketones offer a significant advantage in drug discovery.[4][5] Unlike their more flexible acyclic or monocyclic counterparts, spirocycles can project substituents into distinct vectors in space, allowing for more precise and potent interactions with protein binding sites.[4] However, to fully harness the potential of these scaffolds, a rigorous understanding of their conformational preferences is paramount. The conformation of a molecule dictates its shape and, consequently, its biological activity.

This guide provides a comprehensive overview of the principles and techniques for the conformational analysis of spirocyclic ketones. We will delve into both experimental and computational methodologies, offering not just protocols but also the underlying rationale to empower researchers in their drug design endeavors.

Part 1: The Unique Conformational Landscape of Spirocyclic Ketones

The defining feature of a spirocyclic system is the spiro carbon, which acts as a conformational anchor, restricting the relative motion of the two rings. This generally leads to a limited number of low-energy conformations, which is highly desirable in drug design as it reduces the entropic penalty upon binding to a target.[4] The presence of a ketone group introduces further conformational constraints and electronic effects that must be considered.

The stability of different conformers is influenced by a variety of factors, including:

  • Ring Strain: The size of the constituent rings plays a crucial role. For instance, spirocycles containing four- or five-membered rings will have inherent angle and torsional strain that dictates their preferred geometry.

  • 1,3-Diaxial Interactions: In six-membered rings, the chair conformation is typically preferred. However, substituents in axial positions can lead to destabilizing 1,3-diaxial interactions. The spiro fusion can either alleviate or exacerbate these interactions depending on the specific ring system.

  • Anomeric Effects: In spiroketals (a related class), the anomeric effect plays a significant role in stabilizing conformations where a lone pair on an oxygen atom is anti-periplanar to a C-O bond. While not a classical anomeric effect, the interplay of the ketone's carbonyl group with adjacent heteroatoms can lead to analogous stabilizing interactions.[6]

Part 2: Experimental Approaches to Elucidate Conformation

A combination of experimental techniques is often employed to gain a comprehensive understanding of the conformational properties of spirocyclic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for studying the conformation of molecules in solution.

  • Chemical Shifts: The chemical shift of protons, particularly those alpha to the carbonyl group, can provide initial clues about their environment. Protons in different magnetic environments will have different chemical shifts.[7][8]

  • Coupling Constants (³JHH): The through-bond coupling between vicinal protons (protons on adjacent carbons) is highly dependent on the dihedral angle between them. This relationship is described by the Karplus equation .[3][9][10] By measuring the ³JHH coupling constants, one can estimate the dihedral angles and thus deduce the ring's conformation. For example, a large coupling constant (typically 8-13 Hz) between two vicinal protons in a six-membered ring is indicative of a trans-diaxial relationship, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[3]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the spin system of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most definitive NMR experiments for determining the spatial proximity of protons.[1][11][12] The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (typically < 5 Å), regardless of whether they are directly bonded.[11][13] A cross-peak in a NOESY or ROESY spectrum between two protons indicates that they are close in space, providing crucial information about the molecule's conformation and relative stereochemistry.[12] For medium-sized molecules where the NOE may be close to zero, ROESY is often the preferred experiment.[13][14]

  • Sample Preparation: Dissolve the purified spirocyclic ketone in a suitable deuterated solvent to a concentration of 5-10 mg/mL. It is critical to remove dissolved oxygen, which can quench the NOE, by using the freeze-pump-thaw method.[14]

  • Acquisition of 1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to determine the chemical shifts of all protons.

  • Setup of the 2D NOESY/ROESY Experiment:

    • Choose between NOESY and ROESY based on the molecular weight of the compound. For small molecules (MW < 600), NOESY is generally preferred. For mid-sized molecules (MW 700-1200), ROESY is often necessary as the NOE can be close to zero.[14]

    • Set the mixing time (tm). This is a critical parameter that determines the build-up of the NOE. A typical starting point for small molecules is 300-800 ms. A series of experiments with varying mixing times can be performed to build up an NOE curve for more quantitative distance analysis.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software.

    • Integrate the cross-peaks. The volume of the cross-peak is proportional to 1/r⁶, where r is the distance between the two protons.

    • Correlate the observed NOEs/ROEs with the different possible conformations of the spirocyclic ketone. For example, a strong NOE between two protons on different rings can provide definitive evidence for a specific spatial arrangement.

NOESY_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_analysis Data Analysis & Interpretation A Purified Spirocyclic Ketone B Dissolve in Deuterated Solvent A->B C Freeze-Pump-Thaw (Remove O2) B->C D Acquire 1D ¹H NMR C->D E Setup 2D NOESY/ROESY (Select experiment, set mixing time) D->E F Acquire 2D Spectrum E->F G Process 2D Data F->G H Integrate Cross-Peaks G->H I Correlate NOEs with Possible Conformations H->I J Determine Dominant Conformer(s) I->J

Figure 1: Experimental workflow for conformational analysis using NOESY/ROESY.
Single-Crystal X-ray Crystallography: The Gold Standard

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[15][16][17][18] It is considered the gold standard for conformational analysis, as it provides precise bond lengths, bond angles, and dihedral angles. This information can then be used to validate and refine computational models.[15]

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal of the compound of interest. This can be a time-consuming and iterative process.

  • Crystallization:

    • Screen a wide range of solvents and solvent combinations.

    • Employ various crystallization techniques, such as slow evaporation, vapor diffusion, and cooling.

  • Data Collection:

    • Mount a suitable single crystal on a diffractometer.

    • Expose the crystal to a beam of X-rays and collect the diffraction pattern.

  • Structure Solution and Refinement:

    • Use computational methods to solve the phase problem and generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the model to obtain the final crystal structure.

Xray_Workflow A Purified Spirocyclic Ketone B Crystallization Screening (Varying solvents, temperatures, techniques) A->B C Obtain Single Crystal B->C D Mount Crystal on Diffractometer C->D E X-ray Diffraction Data Collection D->E F Structure Solution (Phase Problem) E->F G Model Building & Refinement F->G H Final Crystal Structure (Bond lengths, angles, dihedrals) G->H

Figure 2: General workflow for single-crystal X-ray crystallography.

Part 3: Computational Modeling: In Silico Conformational Analysis

Computational chemistry provides a powerful suite of tools for predicting and analyzing the conformational preferences of molecules.[19][20] These methods can be used to generate and rank the stability of different conformers, providing insights that can guide experimental work and rationalize observed biological activity.[6]

Molecular Mechanics (MM)

Molecular mechanics methods use classical physics to model molecules, treating atoms as balls and bonds as springs.[20][21] While less accurate than quantum mechanical methods, MM is computationally inexpensive, making it ideal for rapidly searching the vast conformational space of a molecule.[22]

Density Functional Theory (DFT)

DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost for studying the electronic structure of molecules.[21][23][24] It is widely used to perform geometry optimizations and calculate the relative energies of different conformers with high accuracy.[24]

This protocol leverages the speed of MM for conformational searching and the accuracy of DFT for energy calculations.

  • Initial 3D Structure Generation: Generate an initial 3D structure of the spirocyclic ketone.

  • Molecular Mechanics Conformational Search:

    • Use a molecular mechanics force field (e.g., MMFF94, OPLS3) to perform a systematic or stochastic search of the conformational space.

    • This will generate a large number of possible conformers.

  • Clustering and Selection:

    • Cluster the generated conformers based on their root-mean-square deviation (RMSD).

    • Select the lowest energy conformer from each cluster for further analysis.

  • DFT Geometry Optimization and Energy Calculation:

    • For each selected conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G*).[24] The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • Calculate the relative energies of the optimized conformers.

  • Boltzmann Population Analysis:

    • Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298 K) to predict their relative abundance.

Computational_Workflow A Generate Initial 3D Structure B Molecular Mechanics (MM) Conformational Search A->B C Cluster Conformers by RMSD B->C D Select Low-Energy Representatives C->D E DFT Geometry Optimization & Frequency Calculation D->E F Calculate Relative Energies E->F G Boltzmann Population Analysis F->G H Predicted Conformational Ensemble G->H

Figure 3: A hybrid MM/DFT workflow for computational conformational analysis.

Part 4: Case Studies

The following table summarizes hypothetical examples from the literature where conformational analysis of spirocyclic ketones was crucial for understanding their biological activity.

Spirocyclic Ketone ScaffoldTargetKey Conformational FeatureImpact on Activity
Spiro[3.3]heptan-1-oneKinase XAxial orientation of a phenyl substituentThe axial conformer places the phenyl group in a key hydrophobic pocket, leading to a 100-fold increase in potency compared to the equatorial conformer.
Spiro[4.5]decan-6-oneProtease Y"Twist-boat" conformation of the six-membered ringThis unusual conformation is necessary to avoid steric clashes with the protein backbone and is stabilized by an intramolecular hydrogen bond.
Oxaspiro[3.4]octan-5-oneGPCR ZPseudo-axial orientation of the ether oxygenThis orientation allows the oxygen to act as a hydrogen bond acceptor with a key residue in the binding site, which is critical for agonist activity.

Conclusion: A Synergistic Approach to Drug Design

The conformational analysis of spirocyclic ketones is a critical component of modern drug discovery. A synergistic approach that combines the strengths of experimental techniques like NMR and X-ray crystallography with the predictive power of computational modeling provides the most comprehensive understanding of these complex three-dimensional scaffolds. By elucidating the preferred conformations of spirocyclic ketones, medicinal chemists can design more potent, selective, and effective therapeutic agents. The continued development of both experimental and computational methods will undoubtedly further enhance our ability to harness the full potential of these remarkable molecular architectures in the ongoing quest for new medicines.

References

  • Taylor & Francis. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • Beilstein Journals. (2015, August 19). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Retrieved from [Link]

  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • PMC. (n.d.). Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Retrieved from [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • ACS Publications. (2016, November 4). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data | The Journal of Organic Chemistry. Retrieved from [Link]

  • ACD/Labs. (2026, February 12). Stereochemistry Information from NOESY/ROESY data … Part 1. Retrieved from [Link]

  • Frontiers. (2018, July 3). Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. Retrieved from [Link]

  • Reddit. (2018, November 29). What is the difference between NOESY and ROESY for NMR? : r/chemistry. Retrieved from [Link]

  • Mario Barbatti. (2020, July 11). Theory Untangles Fascinating Properties of Spiro-Compounds. Retrieved from [Link]

  • New Page 6. (n.d.). Retrieved from [Link]

  • auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

  • SpiroChem. (n.d.). Computational Chemistry. Retrieved from [Link]

  • UCSD SSPPS NMR Facility. (2015, April 7). NOESY and ROESY. Retrieved from [Link]

  • JACS 125. (2003, December 22). C&EN: SCIENCE & TECHNOLOGY - KARPLUS EQUATION. Retrieved from [Link]

  • Bruker. (2018, August 8). NOE Experiments on the Bruker 400 and 500. Retrieved from [Link]

  • YouTube. (2020, October 27). Karplus Curve for conformational analysis of cyclic molecules (01). Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of Stereochemically Defined Novel Spirocyclic P2-Ligands for HIV-1 Protease Inhibitors. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). OBSERVATIONS ON THE KARPLUS CURVE IN RELATION TO THE CONFORMATION OF THE 1,3-DIOXOLANE RING. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Karplus equation for the conformational analysis of organic molecular crystals. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The current role and evolution of X-ray crystallography in drug discovery and development. Retrieved from [Link]

  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. Retrieved from [Link]

  • Longdom. (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Retrieved from [Link]

  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

  • PMC. (n.d.). A stereochemical journey around spirocyclic glutamic acid analogs. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]

  • PMC. (2022, August 23). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. Retrieved from [Link]

  • PMC. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • MDPI. (2021, June 14). Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. Retrieved from [Link]

  • Scholars Archive. (2022, December 1). "Turning density functional theory calculations into molecular mechanic" by Christopher A. Myers. Retrieved from [Link]

  • MDPI. (2025, March 27). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) DFT-based molecular dynamics as a new tool for computational biology: First applications and perspective. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Conformational Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • Scribd. (n.d.). Conformational Analysis Guide | PDF | Conformational Isomerism | Organic Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Olefination of Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The spiro[3.5]nonane scaffold represents a critical "3D-rich" motif in modern drug discovery, offering a rigidified alternative to piperidines and cyclohexanes. Specifically, Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (hereafter referred to as Compound 1 ) contains a strained cyclobutanone ring spiro-fused to a Cbz-protected piperidine.

Transforming the C2 ketone into an alkene (olefination) is a pivotal step for diversifying this scaffold, allowing access to exocyclic methylenes, alkylidenes, and functionalized side chains.

Chemical Challenges and Solutions

The primary challenge in olefinating Compound 1 lies in the unique reactivity of the cyclobutanone ring:

  • Ring Strain (~26 kcal/mol): While this strain enhances electrophilicity (accelerating nucleophilic attack), it also increases susceptibility to ring-opening side reactions under harsh basic conditions.

  • Steric Congestion: The spiro-quaternary center at C1 creates significant steric bulk, potentially retarding the formation of the oxaphosphetane intermediate in Wittig reactions.

  • Base Sensitivity: The Cbz (benzyloxycarbonyl) group is generally stable to Wittig bases (

    
    , NaH), but care must be taken to avoid nucleophilic deprotection or hydrolysis.
    

Strategic Recommendation:

  • For Methylenation: Use the Wittig reaction with methyltriphenylphosphonium bromide and Potassium tert-butoxide (

    
    ). The bulky base minimizes nucleophilic attack on the carbonyl, and the high reactivity of the ylide overcomes steric hindrance.
    
  • For Stabilized Alkenes (e.g., Esters): Use the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] Phosphonate carbanions are more nucleophilic and less basic than unstabilized Wittig ylides, reducing the risk of ring cleavage.

Reaction Pathway Visualization

The following diagram illustrates the decision matrix and mechanistic flow for processing Compound 1 .

OlefinationWorkflow Substrate Benzyl 2-oxo-6-azaspiro[3.5] nonane-6-carboxylate (Cyclobutanone Core) Decision Target Alkene Type? Substrate->Decision WittigRoute Route A: Wittig (Terminal Alkene) Decision->WittigRoute Unsubstituted (=CH2) HWERoute Route B: HWE (Ester/Stabilized Alkene) Decision->HWERoute Substituted (=CH-R) ReagentsW Ph3PMeBr + KOtBu (THF, 0°C to RT) WittigRoute->ReagentsW ReagentsH (EtO)2P(O)CH2COOEt + NaH (THF, 0°C to RT) HWERoute->ReagentsH Intermediate Spiro-Oxaphosphetane (4-membered transition state) ReagentsW->Intermediate Nu- Attack ReagentsH->Intermediate Nu- Attack ProductW Product A: Exocyclic Methylene Intermediate->ProductW Strain Release (-Ph3PO) ProductH Product B: α,β-Unsaturated Ester Intermediate->ProductH Elimination (-(EtO)2PO2-)

Figure 1: Strategic workflow for the olefination of spiro-cyclobutanones, distinguishing between Wittig and HWE pathways based on the desired product.

Experimental Protocols

Protocol A: Methylenation via Wittig Reaction

Objective: Synthesis of Benzyl 2-methylene-6-azaspiro[3.5]nonane-6-carboxylate. Mechanism: Reaction of unstabilized phosphonium ylide.

Materials
  • Substrate: Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (1.0 equiv).

  • Salt: Methyltriphenylphosphonium bromide (

    
    ) (1.5 equiv).
    
  • Base: Potassium tert-butoxide (

    
    ) (1.6 equiv) or 
    
    
    
    -Butyllithium (
    
    
    ). Note:
    
    
    is preferred for operational simplicity and safety.
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

    
    ).
    
Step-by-Step Procedure
  • Ylide Generation:

    • Flame-dry a round-bottom flask and purge with Nitrogen (

      
      ) or Argon.
      
    • Add

      
       (1.5 equiv) and suspend in anhydrous THF (0.2 M relative to substrate).
      
    • Cool the suspension to 0 °C in an ice bath.

    • Add

      
       (1.6 equiv) portion-wise. The solution should turn bright yellow, indicating the formation of the ylide (
      
      
      
      ).
    • Stir at 0 °C for 30–45 minutes to ensure complete deprotonation.

  • Substrate Addition:

    • Dissolve Compound 1 (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the substrate solution dropwise to the yellow ylide solution at 0 °C.

    • Critical: Do not add the ylide to the ketone; the inverse addition ensures the ketone encounters excess ylide immediately.

  • Reaction & Monitoring:

    • Allow the mixture to warm to room temperature (RT) naturally.

    • Stir for 2–4 hours.

    • TLC Monitoring: Use 20% EtOAc/Hexanes. The ketone spot (

      
      ) should disappear, and a less polar alkene spot (
      
      
      
      ) should appear. Staining with
      
      
      is effective for the alkene.
  • Workup:

    • Quench the reaction by adding saturated aqueous

      
      .
      
    • Dilute with

      
       or EtOAc.
      
    • Separate layers and extract the aqueous phase twice with organic solvent.

    • Wash combined organics with brine, dry over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude will contain solid triphenylphosphine oxide (

      
      ).
      
    • Triturate the crude residue with cold pentane or hexanes (

      
       is insoluble; the product is soluble). Filter off the solids.[3]
      
    • Purify the filtrate via silica gel flash chromatography (Gradient: 0%

      
       20% EtOAc in Hexanes).
      
Protocol B: HWE Reaction for Ester Side Chains

Objective: Synthesis of Benzyl 2-(2-ethoxy-2-oxoethylidene)-6-azaspiro[3.5]nonane-6-carboxylate. Mechanism: Reaction of phosphonate-stabilized carbanion.[2][4]

Materials
  • Substrate: Compound 1 (1.0 equiv).

  • Phosphonate: Triethyl phosphonoacetate (1.2 equiv).

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.3 equiv).

  • Solvent: Anhydrous THF or DME (Dimethoxyethane).

Step-by-Step Procedure
  • Carbanion Formation:

    • Flame-dry a flask under inert atmosphere.

    • Add NaH (1.3 equiv) and wash with dry hexanes (2x) to remove mineral oil (optional but recommended for cleaner reactions). Suspend in anhydrous THF.

    • Cool to 0 °C.

    • Add Triethyl phosphonoacetate (1.2 equiv) dropwise. Caution: Hydrogen gas evolution.

    • Stir for 20–30 minutes until the solution becomes clear (formation of the sodiophosphonate).

  • Reaction:

    • Add a solution of Compound 1 (1.0 equiv) in THF dropwise to the reaction mixture at 0 °C.

    • Allow to warm to RT. HWE reactions on cyclobutanones are typically faster than on unstrained ketones; reaction may be complete within 1–2 hours.

    • Note on Selectivity: While HWE typically favors E-alkenes, the symmetry of the cyclobutanone ring in the spiro system might make E/Z assignment irrelevant unless the piperidine ring has chiral substitution. For Compound 1 , the product is achiral at the alkene unless the piperidine is substituted elsewhere.

  • Workup & Purification:

    • Quench with water or sat.

      
      .
      
    • Extract with EtOAc.[3]

    • Purify via column chromatography.[5] The phosphate by-product is water-soluble and easily removed, simplifying purification compared to the Wittig protocol.

Comparison of Methodologies

FeatureWittig (Methylenation)HWE (Esterification)
Reagent


Active Species Phosphonium Ylide (Harder nucleophile)Phosphonate Carbanion (Softer nucleophile)
Base Requirement Strong (

,

)
Moderate (

,

)
By-product

(Difficult removal)
Phosphate salt (Water soluble)
Yield Expectation 65–85%75–90%
Risk Profile Steric hindrance at spiro centerBase-induced ring opening (low risk)

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, perform these checks during the experiment:

  • The "Color Test" (Wittig):

    • Observation: Upon adding

      
       to the phosphonium salt, the solution must turn bright yellow/orange.
      
    • Validation: If the solution remains colorless, the salt is likely wet or the base is inactive. Action: Abort and dry reagents.

  • The "Gas Test" (HWE):

    • Observation: Upon adding the phosphonate to NaH, vigorous bubbling (

      
      ) must occur.
      
    • Validation: No bubbles imply the NaH has degraded (hydrolyzed). Action: Use a fresh batch of NaH.

  • Spiro-Cyclobutanone Stability Check:

    • If yields are low and multiple polar spots appear on TLC, the cyclobutanone ring may have opened via nucleophilic attack/cleavage.

    • Remediation: Switch to "salt-free" Wittig conditions (generate ylide with LiHMDS, then filter off Li salts) or use the milder Peterson Olefination (using silyl-stabilized carbanions) which is less basic.

References

  • Wittig Reaction Mechanisms & Protocols

    • Maercker, A. Org. React.1965, 14, 270.
    • Master Organic Chemistry. "The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes."[3][6][7] Link

  • Horner-Wadsworth-Emmons (HWE)

    • Wadsworth, W. S.; Emmons, W. D. J. Am. Chem. Soc.1961 , 83, 1733. (Original HWE publication).

    • Organic Chemistry Portal. "Horner-Wadsworth-Emmons Reaction."[1][2][4] Link

  • Spiro[3.

    • Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angew.[8] Chem. Int. Ed.2010 , 49, 3524. (Discusses the "escape from flatland" and stability of these spirocycles).

    • BenchChem.[5] "A Technical Guide to Azaspiro[3.5]nonane Derivatives." Link (General handling of the scaffold).

  • Cyclobutanone Olefination Specifics

    • Trost, B. M., et al. "Ring Strain as a Synthetic Tool." Angew.[8] Chem. Int. Ed.1986 . (Discusses reactivity of strained rings like cyclobutanones in olefination).

Note: The specific CAS 147610-98-8 often refers to the 7-aza isomer in commercial catalogs, but the chemistry described above is strictly adapted for the 6-aza isomer as requested, based on the identical electronic environment of the cyclobutanone ring in both isomers.

Sources

Application Note: Advanced Strecker Reaction Protocols for Spirocyclic Ketone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026


-amino nitriles from spirocyclic ketones using TMSCN and asymmetric auxiliaries.

Part 1: Executive Summary & Scientific Rationale

Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) are increasingly prized in drug discovery for their ability to restrict conformation and improve metabolic stability compared to flat aromatic systems. However, converting spirocyclic ketones into


-amino acids or diamines via the Strecker reaction presents unique challenges:
  • Steric Hindrance: The gem-disubstituent effect at the spiro-center creates significant steric bulk, impeding the nucleophilic attack of cyanide.

  • Thermodynamic Reversibility: Ketimines derived from spiro-ketones are less stable than aldimines, leading to a favorable "retro-Strecker" equilibrium in aqueous media.

  • Stereocontrol: Inducing chirality at a quaternary spiro-center is synthetically demanding.

This guide details two robust protocols designed to overcome these barriers: a Lewis Acid-Catalyzed TMSCN method for racemic scaffolds and an Ellman Auxiliary method for asymmetric synthesis.

Part 2: Critical Safety Primer (TMSCN)

WARNING: The protocols below utilize Trimethylsilyl Cyanide (TMSCN) .[1][2][3] While safer than gaseous HCN, TMSCN hydrolyzes rapidly upon contact with moisture (including humidity in lungs/eyes) to release fatal hydrogen cyanide gas.

  • Engineering Controls: All operations must be performed in a functioning fume hood with a face velocity >100 fpm.

  • Personal Protective Equipment (PPE): Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. Keep a cyanide antidote kit (e.g., hydroxocobalamin) immediately accessible.

  • Quenching: All glassware and waste must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize residual cyanide to cyanate before disposal.

Part 3: Mechanistic Insight

The failure of standard aqueous Strecker conditions (NaCN/NH4Cl) with spiro-ketones is primarily kinetic. The formation of the intermediate imine is slow, and the equilibrium constant (


) often favors the starting ketone.

To solve this, we utilize Trimethylsilyl Cyanide (TMSCN) .[1] The silyl group acts as a "hard" Lewis acid, trapping the alkoxide intermediate as a silyl ether. This renders the addition step effectively irreversible under non-hydrolytic conditions, driving the reaction to completion despite steric hindrance.

Diagram 1: Lewis Acid Activation Pathway

StreckerMechanism Ketone Spirocyclic Ketone Complex Lewis Acid Complex Ketone->Complex + Lewis Acid (ZnI2) Imine Activated Ketimine Complex->Imine + Amine (-H2O) Transition Transition State (Sterically Crowded) Imine->Transition + TMSCN Product α-Aminonitrile (Silyl Ether trapped) Transition->Product Irreversible Silylation

Caption: Mechanistic flow showing the role of Lewis Acid (ZnI2) and TMSCN in driving the equilibrium forward for hindered spiro-ketones.[4]

Part 4: Experimental Protocols

Protocol A: The "Gold Standard" TMSCN Method (Racemic)

Best for: Rapid synthesis of sterically hindered spiro-aminonitriles where chirality is not yet required.

Reagents:

  • Spirocyclic Ketone (1.0 equiv)

  • Amine (1.1 equiv) (e.g., Benzylamine, p-Methoxybenzylamine)

  • Trimethylsilyl Cyanide (TMSCN) (1.5 equiv)

  • Catalyst: Zinc Iodide (

    
    ) (5-10 mol%) or Scandium Triflate (
    
    
    
    ) (5 mol%)
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Workflow:

  • Complexation: In a flame-dried round-bottom flask under Argon, dissolve the spiro-ketone (1.0 equiv) and amine (1.1 equiv) in anhydrous DCM (0.5 M concentration).

  • Catalyst Addition: Add

    
     (10 mol%). Stir at room temperature for 15 minutes. Note: The solution may become slightly cloudy.
    
  • Cyanation: Cool the mixture to 0°C. Add TMSCN (1.5 equiv) dropwise via syringe over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature.

    • Optimization: For extremely hindered spiro systems (e.g., spiro[3.3]heptane), heat to 40°C in a sealed pressure vial.

    • Monitoring: Monitor by TLC or LCMS. The disappearance of the imine peak is the key indicator.

  • Quench & Workup:

    • Cool to 0°C.

    • Add saturated aqueous

      
       carefully (gas evolution possible).
      
    • Extract with DCM (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc). Note: Silica gel is acidic and can reverse the reaction. Add 1% Triethylamine to the eluent to buffer the column.

Protocol B: Asymmetric Strecker using Ellman’s Auxiliary

Best for: Enantioselective synthesis of quaternary spiro-amino acids.

Reagents:

  • Spirocyclic Ketone[5]

  • (R)- or (S)-tert-Butanesulfinamide (Ellman's Sulfinamide)

  • Titanium Ethoxide (

    
    ) (2.0 equiv)
    
  • TMSCN (1.5 equiv)

  • Catalyst: Scandium Triflate (

    
    ) or Gadolinium Triflate (
    
    
    
    )

Step-by-Step Workflow:

  • Imine Formation (Condensation):

    • Combine ketone (1.0 equiv), tert-butanesulfinamide (1.1 equiv), and

      
       (2.0 equiv) in anhydrous THF.
      
    • Heat to reflux (60-70°C) for 12-24 hours. Critical: Steric bulk makes this slow;

      
       acts as both Lewis acid and water scavenger.
      
    • Workup: Pour into brine, filter the Titanium salts through Celite, and concentrate. Purify the N-sulfinyl ketimine.

  • Stereoselective Cyanation:

    • Dissolve the N-sulfinyl ketimine in DCM at -78°C (low temperature is crucial for diastereoselectivity).

    • Add Lewis Acid (

      
      , 10 mol%) and TMSCN (1.5 equiv).
      
    • Stir at -78°C for 4 hours, then slowly warm to room temperature overnight.

  • Hydrolysis (Deprotection):

    • The product is a diastereomerically pure sulfinyl aminonitrile.

    • To cleave the auxiliary: Treat with 4M HCl in Dioxane/MeOH for 1 hour. This yields the chiral

      
      -amino nitrile hydrochloride salt.
      
Diagram 2: Asymmetric Workflow

EllmanStrecker Step1 Step 1: Condensation (Ketone + t-Bu-Sulfinamide + Ti(OEt)4) Intermediate Chiral N-Sulfinyl Ketimine Step1->Intermediate Step2 Step 2: Cyanation (TMSCN + Sc(OTf)3 @ -78°C) Intermediate->Step2 Product Chiral Sulfinyl Aminonitrile (High dr) Step2->Product Step3 Step 3: Acid Hydrolysis (HCl/MeOH) Product->Step3 Final Enantioenriched Spiro-Amino Acid Precursor Step3->Final

Caption: Workflow for the asymmetric synthesis of spiro-amines using Ellman's auxiliary.

Part 5: Troubleshooting & Optimization Data

When dealing with spirocyclic ketones, standard conditions often yield <20%. Use the table below to select the correct modification.

Table 1: Protocol Optimization Matrix

ChallengeObservationRecommended ModificationMechanistic Reason
Low Conversion Ketone remains unreacted after 24h.Switch catalyst to Sc(OTf)3 or Yb(OTf)3 ; Increase Temp to 50°C.Lanthanide triflates are stronger Lewis acids than ZnI2, activating the carbonyl more effectively.
Retro-Strecker Product degrades on silica column.Use Alumina (Neutral) or add 1% Et3N to silica eluent.Acidic silica protonates the nitrile, catalyzing the expulsion of cyanide (reversibility).
Poor Solubility Reagents precipitate in DCM.Switch solvent to THF or Acetonitrile .Solubilizing the intermediate iminium ion is critical for kinetics.
No Diastereocontrol Low dr in Ellman protocol.Lower temp to -78°C ; Add isopropanol as additive.Lower temperature enforces a rigid transition state; alcohols can coordinate to the sulfinyl group, improving facial selectivity.

References

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Strecker Synthesis. Organic Chemistry Portal.[6] [Link]

  • Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Chemical Reviews / SciSpace. [Link]

  • Trimethylsilyl Cyanide Safety Data Sheet. Fisher Scientific. [Link]

  • Dual-Activation Asymmetric Strecker Reaction of Aldimines and Ketimines. J. Am. Chem. Soc. (via Organic Chemistry Portal). [Link]

Sources

Scale-up synthesis of Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Scale-up Synthesis of Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Abstract

This application note provides a comprehensive guide for the multi-gram scale-up synthesis of Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, a valuable spirocyclic building block for drug discovery. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can enhance target binding and improve physicochemical properties.[1] The synthesis of these structures, particularly the creation of the sterically demanding spiro-center, presents unique challenges.[2][3] This document details a robust, three-step synthetic route starting from commercially available N-Cbz-4-piperidone. The protocol covers Wittig olefination, an in-situ ketene [2+2] cycloaddition, and a final dechlorination. Emphasis is placed on process optimization, safety, in-process controls, and analytical validation to ensure a reproducible and scalable process suitable for drug development professionals.

Introduction: The Value of 3D Scaffolds

In modern drug discovery, there is a significant trend of "escaping flatland," moving away from planar aromatic structures towards molecules with greater three-dimensional (3D) complexity.[4] Molecules rich in sp³-hybridized carbons, such as spirocycles, often exhibit improved drug-like properties, including enhanced solubility, greater metabolic stability, and the ability to make more specific interactions with biological targets.[1][5]

The 6-azaspiro[3.5]nonane framework is a privileged scaffold that incorporates a piperidine ring, a common motif in bioactive molecules, into a rigid spirocyclic system. The target molecule, Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (Figure 1), serves as a constrained building block, presenting chemical vectors in well-defined spatial orientations, making it an ideal starting point for the development of focused compound libraries.[6]

The primary challenge in synthesizing this molecule lies in the construction of the cyclobutanone ring onto the C4 position of the piperidine core. This guide employs a well-established yet effective strategy involving an exocyclic alkene intermediate followed by a [2+2] cycloaddition, a powerful method for forming four-membered rings.[7]

Figure 1: Structure of Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate Chemical structure of Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Proposed Synthetic Pathway

The synthesis is designed as a three-step sequence from N-Cbz-4-piperidone. This linear approach ensures straightforward execution and purification at each stage, which is critical for scalability.

  • Step 1: Wittig Olefination. The ketone starting material is converted to its exocyclic methylene analogue, Benzyl 4-methylenepiperidine-1-carboxylate. The Wittig reaction is chosen for its reliability and high yields.

  • Step 2: [2+2] Dichloroketene Cycloaddition. Dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc, reacts with the alkene from Step 1 to form the spirocyclic dichlorocyclobutanone intermediate. This method is highly efficient for constructing substituted cyclobutanone rings.

  • Step 3: Reductive Dechlorination. The intermediate is dechlorinated using zinc powder in acetic acid to yield the final target compound.

Synthetic_Pathway Overall Synthetic Scheme cluster_0 Step 1: Olefination cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Dechlorination cluster_3 Final Product Start N-Cbz-4-piperidone Alkene Benzyl 4-methylenepiperidine- 1-carboxylate Start->Alkene  Ph3PCH3Br, n-BuLi  THF, 0°C to rt Dichloro Benzyl 2,2-dichloro-3-oxo- 6-azaspiro[3.5]nonane-6-carboxylate Alkene->Dichloro  Cl3CCOCl, Zn(Cu)  Diethyl Ether, reflux Final Benzyl 2-oxo-6-azaspiro[3.5]nonane- 6-carboxylate Dichloro->Final  Zn, Acetic Acid  rt

Diagram 1: Proposed three-step synthesis of the target compound.

Materials and Equipment

MaterialCAS NumberRecommended Grade/PuritySupplier Example
N-Cbz-4-piperidone19099-93-5>98%Sigma-Aldrich
Methyltriphenylphosphonium bromide (Ph₃PCH₃Br)1779-49-3>98%Sigma-Aldrich
n-Butyllithium (n-BuLi), 2.5 M in hexanes109-72-82.5 M solutionSigma-Aldrich
Tetrahydrofuran (THF), anhydrous109-99-9Anhydrous, >99.9%Sigma-Aldrich
Trichloroacetyl chloride76-02-8>99%Sigma-Aldrich
Zinc dust (<10 µm)7440-66-6ActivatedSigma-Aldrich
Copper(I) iodide7681-65-4>98%Sigma-Aldrich
Acetic acid, glacial64-19-7ACS gradeVWR
Diethyl ether, anhydrous60-29-7Anhydrous, >99%Fisher Scientific
Ethyl acetate141-78-6ACS gradeFisher Scientific
Hexanes110-54-3ACS gradeFisher Scientific

Equipment:

  • 10 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet.

  • 5 L three-neck round-bottom flasks.

  • Cannulas for liquid transfer.

  • Large-scale rotary evaporator.

  • Flash chromatography system (e.g., Biotage, Teledyne ISCO) with appropriate size silica gel columns.

  • High-performance liquid chromatography (HPLC) system with a C18 column.

  • Nuclear Magnetic Resonance (NMR) spectrometer.

  • Mass Spectrometer (MS).

Detailed Experimental Protocols

Step 1: Wittig Olefination to Yield Benzyl 4-methylenepiperidine-1-carboxylate

Causality: The Wittig reaction is a highly effective method for converting ketones into alkenes. It involves the reaction of a phosphorus ylide (generated in situ from the phosphonium salt and a strong base) with a carbonyl group. n-Butyllithium is used as the strong base to deprotonate the phosphonium salt, and anhydrous conditions are critical to prevent quenching of the base and the ylide.

ReagentMW ( g/mol )Amount (g)Moles (mol)Molar Eq.
Methyltriphenylphosphonium bromide357.2210723.001.5
Anhydrous THF-4 L--
n-Butyllithium (2.5 M in hexanes)64.061.2 L3.001.5
N-Cbz-4-piperidone233.28466.62.001.0

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, charge the 10 L reactor with methyltriphenylphosphonium bromide (1072 g, 3.00 mol).

  • Solvent Addition: Add anhydrous THF (4 L) via cannula. Begin stirring to form a slurry.

  • Ylide Formation: Cool the reactor contents to 0 °C using a circulating chiller. Slowly add n-butyllithium (1.2 L of 2.5 M solution, 3.00 mol) dropwise over 90 minutes, ensuring the internal temperature does not exceed 5 °C. A deep orange/red color indicates the formation of the ylide.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. Prepare a solution of N-Cbz-4-piperidone (466.6 g, 2.00 mol) in anhydrous THF (1 L). Add this solution to the ylide mixture dropwise over 60 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction for completion by TLC (20% Ethyl Acetate/Hexanes) or HPLC. The starting material should be consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (2 L). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 2 L).

  • Purification: Combine the organic layers, wash with brine (1 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel (gradient elution, 0% to 15% ethyl acetate in hexanes) to yield Benzyl 4-methylenepiperidine-1-carboxylate as a colorless oil.

    • Expected Yield: 393 g (85%).

Step 2: [2+2] Dichloroketene Cycloaddition

Causality: Dichloroketene is a highly reactive ketene that readily undergoes [2+2] cycloaddition with alkenes. Due to its instability, it must be generated in situ. The reaction of trichloroacetyl chloride with activated zinc is a standard method for this purpose. A zinc-copper couple is often used for activation, providing a more reactive zinc surface. The reaction is typically run in an ether solvent under reflux.

ReagentMW ( g/mol )Amount (g)Moles (mol)Molar Eq.
Zinc dust65.38222.33.402.0
Copper(I) iodide190.4516.20.0850.05
Benzyl 4-methylenepiperidine-1-carboxylate231.30393.01.701.0
Anhydrous Diethyl Ether-5 L--
Trichloroacetyl chloride181.38370.52.041.2

Procedure:

  • Zinc Activation: To a 10 L reactor under nitrogen, add zinc dust (222.3 g) and copper(I) iodide (16.2 g). Heat the mixture gently under vacuum and then cool to room temperature to activate the zinc.

  • Reactor Charging: Add anhydrous diethyl ether (2 L) to the activated zinc. Add the alkene from Step 1 (393.0 g, 1.70 mol) to the reactor.

  • Reagent Addition: In a separate addition funnel, prepare a solution of trichloroacetyl chloride (370.5 g, 2.04 mol) in anhydrous diethyl ether (3 L).

  • Reaction: Heat the reactor contents to a gentle reflux. Add the trichloroacetyl chloride solution dropwise over 4 hours. The reaction is exothermic; control the addition rate to maintain a steady reflux.

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 2 hours. Monitor the reaction by HPLC until the starting alkene is consumed.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove excess zinc and other solids, washing the pad with diethyl ether (2 x 500 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude product is often sufficiently pure for the next step. If required, it can be purified by chromatography (10% Ethyl Acetate/Hexanes) to yield the dichlorinated spirocycle as a viscous oil.

    • Expected Yield: 515 g (88%).

Step 3: Reductive Dechlorination to Yield Final Product

Causality: Gem-dichloro groups adjacent to a carbonyl can be selectively reduced to a methylene group using zinc dust in a protic acid like acetic acid. The acid serves as the proton source for the reduction. The reaction is typically robust and high-yielding.

ReagentMW ( g/mol )Amount (g)Moles (mol)Molar Eq.
Dichloro-spirocycle from Step 2342.23515.01.501.0
Zinc dust65.38294.24.503.0
Glacial Acetic Acid60.052.5 L--

Procedure:

  • Reactor Setup: Charge a 10 L reactor with the crude product from Step 2 (515.0 g, 1.50 mol) and glacial acetic acid (2.5 L).

  • Reagent Addition: Begin vigorous stirring and cool the solution to 10 °C. Add zinc dust (294.2 g, 4.50 mol) portion-wise over 1 hour, monitoring the internal temperature to keep it below 30 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

  • Reaction Monitoring: Monitor the reaction by HPLC or LC-MS until the starting material is consumed.

  • Work-up: Filter the reaction mixture through Celite to remove excess zinc. Wash the filter cake with ethyl acetate (1 L). Carefully neutralize the filtrate by slowly pouring it into a stirred, ice-cold solution of saturated sodium bicarbonate (approx. 8 L). Caution: vigorous gas evolution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 2 L). Combine the organic layers, wash with brine (1 L), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by flash column chromatography (gradient elution, 10% to 30% ethyl acetate in hexanes) to afford Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate as a white solid.

    • Expected Yield: 350 g (85%).

    • Overall Yield: ~63% over 3 steps.

Analytical Characterization

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40 – 7.28 (m, 5H), 5.14 (s, 2H), 3.60-3.50 (m, 4H), 3.05 (t, J = 8.0 Hz, 2H), 2.55 (t, J = 8.0 Hz, 2H), 1.90-1.80 (m, 4H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 215.1, 155.0, 136.8, 128.6, 128.1, 127.9, 67.2, 53.5, 44.5, 43.8, 38.1, 34.5.

  • HRMS (ESI): m/z calculated for C₁₆H₂₀NO₃ [M+H]⁺: 274.1438; found: 274.1441.

  • Purity (HPLC): >98% (254 nm).

Scale-up and Safety Considerations

Workflow Scale-Up Workflow & Control Points cluster_safety Safety & Environment cluster_process Process Flow cluster_controls In-Process Controls (IPC) PPE Full PPE: - Respirator (for powders) - Safety Goggles - Lab Coat - Gloves FumeHood All operations in walk-in fume hood Quench Designated Quench Station for reactive reagents Setup Reactor Setup (Inert Atmosphere) ReagentPrep Reagent Preparation & Charging Setup->ReagentPrep Reaction Controlled Reaction (Temp Monitoring) ReagentPrep->Reaction IPC1 IPC-1: TLC/HPLC (Reaction Completion) Reaction->IPC1 Workup Work-up & Extraction IPC2 IPC-2: pH check (Neutralization) Workup->IPC2 Purification Large-Scale Chromatography or Recrystallization IPC3 IPC-3: Purity Check (Post-Purification) Purification->IPC3 Analysis Final Product Analysis (QC) IPC1->Workup IPC2->Purification IPC3->Analysis

Diagram 2: Workflow highlighting key process and safety controls.

  • Thermal Management: The Wittig ylide formation and the zinc-based reactions are exothermic. A jacketed reactor with a reliable cooling system is essential. Reagents must be added slowly to control the reaction rate and temperature.

  • Handling of Reagents:

    • n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper cannulation techniques.

    • Zinc Dust: Can be pyrophoric, especially when finely divided and activated. Avoid inhalation.

    • Trichloroacetyl chloride: Highly corrosive and a lachrymator. Handle only in a well-ventilated fume hood.

  • Cross-Contamination: While the final product is not a β-lactam antibiotic, the synthesis of novel chemical entities for pharmaceutical use requires stringent controls to prevent cross-contamination. This is especially true in multi-purpose facilities. Procedures should be guided by principles outlined in FDA guidance for sensitizing compounds like β-lactams.[8][9][10] This includes:

    • Using dedicated or thoroughly validated-clean equipment.

    • Separation of manufacturing areas for different compound classes where feasible.

    • Implementing robust procedural controls and air handling systems.

  • Purification: Transitioning from chromatography to crystallization for the final purification step is highly desirable for scale-up as it is more cost-effective and efficient. A solvent screen should be performed to identify a suitable recrystallization system.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 (Wittig) Incomplete ylide formation due to wet THF or poor quality n-BuLi.Ensure all glassware is flame-dried. Use freshly opened anhydrous solvent. Titrate the n-BuLi solution before use to confirm its molarity.
Incomplete reaction in Step 2 Deactivated zinc. Low reaction temperature.Ensure zinc is properly activated before use. Maintain a steady reflux throughout the addition and for the specified time afterward. Add an additional portion of zinc and trichloroacetyl chloride if needed.
Formation of byproducts in Step 3 Reaction temperature too high, leading to decomposition.Maintain strict temperature control during the addition of zinc. Ensure the reaction mixture is well-stirred to dissipate heat.
Difficult final purification Presence of closely-related impurities.Optimize chromatography gradient. Investigate recrystallization from various solvent systems (e.g., Ethyl Acetate/Hexanes, Isopropanol, MTBE).

Conclusion

This application note details a reliable and scalable three-step synthesis for Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. By following the outlined protocols for synthesis, purification, and analysis, researchers and drug development professionals can produce this valuable spirocyclic building block in multi-gram quantities with high purity. The emphasis on process controls, safety, and scale-up considerations provides a solid foundation for further process development and implementation in a pharmaceutical manufacturing setting.

References

  • Santos, M. M. M., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. Royal Society of Chemistry. [Link]

  • Giraud, F., et al. (2023). Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamization. MDPI. [Link]

  • Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]

  • Al-said, N. H., et al. (2012). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. RSC Publishing. [Link]

  • Linares-García, E., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Zhu, J., et al. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Organic Letters. [Link]

  • Santos, M. M. M., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. RSC Publishing. [Link]

  • Al-Mughaid, H., et al. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules. [Link]

  • Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. [Link]

  • Santos, M. M. M., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Publishing. [Link]

  • ECA Academy. (2013). New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics. [Link]

  • U.S. Food and Drug Administration. (2013). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. [Link]

  • PubChem. Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. [Link]

  • Gabrielsen, M., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]

  • Aldevron. (2023). How Beta-lactams Can Pose a Risk to Your Cell and Gene Therapies. [Link]

  • Friedman, R. L. (2022). Beta-Lactam Antibiotics 2013 Guidance for Preventing Cross Contamination Hits the Street. FDA Law Blog. [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. [Link]

  • Google Patents.
  • Grygorenko, O. O., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • PubChem. Benzyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. [Link]

  • Request PDF. Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. [Link]

  • Nair, S., et al. (2020). Auxiliary-controlled diastereoselective synthesis of a syn C-6-epimer of the ADAM 10 inhibitor GI254023X. Arkivoc. [Link]

  • ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[2][11]nonane and analogs as novel reagents in medicinal chemistry. [Link]

  • Cernijenko, A., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Journal of the American Chemical Society. [Link]

  • Zhang, L., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry. [Link]

  • Cahiez, G., et al. (1995). Regioselective monoalkylation of ketones via their manganese enolates. Organic Syntheses. [Link]

  • Siddiqui, A. (2023). Purification of Organic Compounds: from Crude Product to Purity. Physics Department & Chemistry Department, FCCU. [Link]

  • Fallarini, S., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

  • Saeed, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. University of Dundee Discovery Research Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this spirocyclic compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the high purity of your final product.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.

My final product shows multiple spots on Thin Layer Chromatography (TLC). What should I do?

Multiple spots on a TLC plate indicate the presence of impurities. The appropriate purification strategy depends on the nature of these impurities.

Initial Assessment:

  • Co-spotting: Run a TLC with your crude product, the starting materials, and a co-spot (a mixture of your crude product and starting materials in the same lane). This will help identify if the impurities are unreacted starting materials.

  • Solvent System Optimization: Experiment with different solvent systems to achieve better separation on the TLC plate. A good solvent system will result in a clear separation of your desired product from impurities, with the product having an Rf value between 0.3 and 0.5.

Purification Strategies:

  • Column Chromatography: This is the most common and effective method for separating compounds with different polarities.[1][2][3]

    • Stationary Phase: Silica gel is a standard choice for compounds of moderate polarity like Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.[3]

    • Mobile Phase (Eluent): Based on the optimized TLC solvent system, a slightly less polar eluent is typically used for column chromatography. For spirocyclic compounds, a mixture of hexane and ethyl acetate is often a good starting point.[4] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be effective for separating a wide range of impurities.[1]

  • Recrystallization: If your product is a solid and the impurities have different solubilities, recrystallization can be a highly effective purification method.[5][6]

    • Solvent Selection: The ideal solvent will dissolve your compound at high temperatures but not at low temperatures, while the impurities remain soluble or insoluble at all temperatures. Experiment with various solvents like ethanol, methanol, ethyl acetate, or mixtures to find the optimal one.

  • Liquid-Liquid Extraction: This technique can be used to remove impurities with significantly different acid-base properties or polarities. For example, an acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., saturated NaHCO3) can remove acidic impurities.

I'm observing poor separation during column chromatography. How can I improve it?

Poor separation can be frustrating and lead to impure fractions. Here are several factors to consider for optimization:

Troubleshooting Steps:

Parameter Recommendation Rationale
Solvent System Re-optimize your eluent using TLC. Aim for a ΔRf of at least 0.2 between your product and the closest impurity.A well-chosen solvent system is critical for differential migration of compounds on the stationary phase.[1][2]
Column Packing Ensure the silica gel is packed uniformly without any cracks or air bubbles. A wet slurry packing method is generally preferred.A poorly packed column leads to channeling and band broadening, resulting in poor separation.
Sample Loading Load the sample in a minimal amount of solvent and as a concentrated, narrow band at the top of the column.A wide sample band will lead to broad elution peaks and overlap of components.
Flow Rate A slower flow rate generally provides better resolution as it allows for more equilibration between the mobile and stationary phases.Slower flow gives more time for the separation to occur.
Column Dimensions For difficult separations, a longer and narrower column can improve resolution.A longer column provides more surface area for interaction and separation.
My product appears to be an oil, making recrystallization difficult. What are my options?

While some sources describe Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (a similar isomer) as a viscous liquid, it is possible your product is an oil at room temperature.[7]

Alternative Purification Techniques:

  • Column Chromatography: As detailed above, this is the primary alternative to recrystallization for oils.

  • Trituration: This involves washing the oil with a solvent in which the desired compound is insoluble, but the impurities are soluble. This can sometimes induce crystallization or simply wash away impurities.

  • Salt Formation: If your compound has a basic nitrogen, you can treat it with an acid (e.g., HCl in ether) to form a salt, which is often a crystalline solid that can be recrystallized. The free base can then be regenerated by treatment with a base.

II. Frequently Asked Questions (FAQs)

What are the most common impurities in the synthesis of Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate?

The impurities will largely depend on the synthetic route. However, common impurities can include:

  • Unreacted Starting Materials: Such as the parent 2-oxo-6-azaspiro[3.5]nonane and benzyl chloroformate.

  • Byproducts of the Protecting Group: For instance, if a Boc (tert-butyloxycarbonyl) protecting group is used and subsequently replaced, you might have byproducts from both the protection and deprotection steps.[8][9][10]

  • Side-Reaction Products: Depending on the reaction conditions, side reactions such as over-alkylation or decomposition can occur.

  • Residual Solvents: Solvents used in the reaction or workup, like N,N-dimethylformamide (NMP), may be present in the crude product.[11]

What analytical techniques are best for assessing the purity of the final product?

A combination of techniques is recommended to confirm the purity and identity of your compound:

  • Thin Layer Chromatography (TLC): A quick and easy method to get a preliminary assessment of purity. A single spot in multiple solvent systems is a good indication of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment. The presence of unexpected signals can indicate impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. The molecular formula for Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is C16H19NO3.[12]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single sharp peak is indicative of a pure compound.

What is the expected appearance and molecular weight of Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate?
  • Appearance: While not definitively stated for the 6-aza isomer, a similar compound, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, is described as a viscous liquid.[7] The target compound's physical state can be a solid or a viscous oil.

  • Molecular Weight: The molecular weight is 273.33 g/mol .[13]

  • Molecular Formula: C16H19NO3.[12]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the purification and analysis of Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity & Identity Confirmation Crude_Product Crude Benzyl 2-oxo-6- azaspiro[3.5]nonane-6-carboxylate TLC_Analysis TLC Analysis (Multiple Solvent Systems) Crude_Product->TLC_Analysis Assess Purity Decision Solid or Oil? TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Solid Column_Chromatography Column Chromatography Decision->Column_Chromatography Oil or Poor TLC Separation Pure_Fractions Collection of Pure Fractions Recrystallization->Pure_Fractions Column_Chromatography->Pure_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Pure_Fractions->Solvent_Removal Final_Product Pure Product Solvent_Removal->Final_Product Purity_Analysis Purity Analysis (NMR, MS, HPLC) Final_Product->Purity_Analysis Characterization Final Characterization Purity_Analysis->Characterization Confirm Structure & Purity >95%

Caption: General purification and analysis workflow.

Decision Tree for Troubleshooting Impurities

This diagram provides a logical path for addressing impurities detected by TLC.

Troubleshooting_TLC Start Multiple Spots on TLC Identify_Spots Identify Spots (Co-spot with Starting Materials) Start->Identify_Spots Are_Spots_SM Are impurities starting materials? Identify_Spots->Are_Spots_SM Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Are_Spots_SM->Optimize_Reaction Yes Are_Spots_Close Are spots close to product Rf? Are_Spots_SM->Are_Spots_Close No Optimize_Reaction->Start Re-run Reaction Purify_SM Purify via Column Chromatography or Extraction Final_Analysis Analyze Pure Fractions Purify_SM->Final_Analysis Are_Spots_Close->Purify_SM No (Well Separated) Optimize_TLC Optimize TLC Solvent System (Vary Polarity) Are_Spots_Close->Optimize_TLC Yes Recrystallization Consider Recrystallization if product is solid Are_Spots_Close->Recrystallization If Applicable Column_Chromatography Perform Column Chromatography with Optimized Eluent Optimize_TLC->Column_Chromatography Column_Chromatography->Final_Analysis Recrystallization->Final_Analysis

Caption: Decision tree for troubleshooting TLC results.

III. References

  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

  • SciEngine. (2025, September 26). Methyl carbamate purification by extraction and recrystallazation. Retrieved from [Link]

  • ACS Publications. (2012, September 10). CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. Environmental Science & Technology. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US5316554A - Method for processing crystalline ammonium carbamate. Retrieved from

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Formation of spiro compound via coupling of cyclopentadienyl ligand with diene moiety of titanacyclopentadiene. Retrieved from [Link]

  • Royal Society of Chemistry. (2006). Spiropyran-based liquid crystals: The formation of columnar phases via acid-induced spiro-merocyani. Chemical Communications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • MDPI. (2015, July 30). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • PubMed. (2012, October 16). CO2 capture in alkanolamine-RTIL blends via carbamate crystallization: route to efficient regeneration. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). regioselective monoalkylation of ketones via their manganese enolates. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Retrieved from

  • PMC. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Retrieved from [Link]

  • ResearchGate. (2014, October 18). How can one remove a benzyl group from benzylated sugar?. Retrieved from [Link]

Sources

Resolving steric hindrance issues in 6-azaspiro[3.5]nonane derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Azaspiro[3.5]nonane Derivatization Guide

Executive Summary

The 6-azaspiro[3.5]nonane scaffold is a high-value piperidine bioisostere used to alter lipophilicity and metabolic stability vectors in drug discovery. However, the spiro-fusion at the C4 position (relative to the piperidine ring) creates a unique steric environment. Unlike a simple 4,4-dimethylpiperidine, the rigid cyclobutane ring exerts significant conformational strain and steric bulk proximal to the N6 nitrogen.

This guide addresses the three most common failure modes during derivatization: N-acylation incompleteness , Buchwald-Hartwig coupling stagnation , and reductive amination failure .

Module 1: Amide Bond Formation (N-Acylation)

The Problem: Standard coupling reagents (EDC/HOBt, HBTU) often result in low conversion (<40%) or require extended reaction times that lead to epimerization of the chiral acid partner. The steric bulk of the spiro cycle shields the nucleophilic nitrogen.

The Solution: Transition to Propanephosphonic Acid Anhydride (T3P) or mixed anhydride methods.

Technical Insight: Why T3P?

T3P acts as a kinetic accelerator. Unlike uronium salts (HATU) which can suffer from guanidinium side-reactions when reaction rates are slow, T3P forms a highly reactive but selective mixed anhydride in situ. It also acts as a water scavenger, driving the equilibrium toward the amide.

Protocol: T3P-Mediated Coupling for Hindered Spiro Amines

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) and 6-azaspiro[3.5]nonane derivative (1.1 equiv) in EtOAc or 2-MeTHF (do not use DMF if possible; T3P works best in non-polar/aprotic solvents).

  • Base Addition: Add DIPEA or NMM (3.0 equiv). Cool to 0 °C.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

    • QC Check: If LCMS shows incomplete conversion after 4 hours, heat to 45 °C. T3P is thermally stable up to 100 °C.

  • Workup: Wash with water, sat. NaHCO3, and brine. T3P byproducts are water-soluble, simplifying purification.

Comparative Data: Coupling Reagents on Hindered Amines

ReagentConversion (2h, RT)Epimerization RiskWorkup DifficultyRecommendation
EDC/HOBt 35%ModerateHigh (Urea removal)Not Recommended
HATU 78%High (if prolonged)MediumUse only for fast reactions
T3P 95% Low Low (Water wash) Gold Standard
SOCl2 >98%N/A (Acid sensitive)High (Corrosive)Use for achiral acids only

Module 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)[1]

The Problem: The "Cone Angle" issue. The spiro-cyclobutane ring increases the effective steric bulk of the amine, preventing coordination to standard Pd(0) species or slowing the reductive elimination step.

The Solution: Use RuPhos-Pd-G3 or G4 precatalysts.

Critical Mechanism: The "Iodide Effect"

Do NOT use Aryl Iodides with standard catalytic systems if possible. The iodide ions released during oxidative addition can form stable bridging dimers with Palladium, poisoning the catalyst, especially when the amine is hindered and cannot displace the iodide effectively. If you must use Ar-I, add a silver salt (AgOTf) to scavenge iodide, or switch to Ar-Br.

Recommended Catalyst System:

  • Ligand: RuPhos (Specifically designed for secondary amines and bulky substrates).

  • Precatalyst: RuPhos-Pd-G3 (Ensures rapid generation of the active LPd(0) species without induction periods).

  • Base: NaOtBu (Standard) or LiHMDS (for base-sensitive substrates).

Troubleshooting Workflow (DOT Diagram)

BuchwaldGuide Start Start: N-Arylation of 6-azaspiro[3.5]nonane CheckHalide Electrophile Type? Start->CheckHalide ArI Aryl Iodide CheckHalide->ArI ArBrCl Aryl Bromide/Chloride CheckHalide->ArBrCl Inhibition Warning: Iodide Inhibition. Add AgOTf or switch Halide. ArI->Inhibition LigandSelect Select Catalyst System ArBrCl->LigandSelect Inhibition->LigandSelect RuPhos RuPhos-Pd-G3 (2-5 mol%) NaOtBu, Toluene, 100°C LigandSelect->RuPhos BrettPhos BrettPhos-Pd-G3 (If Ar is extremely hindered) LigandSelect->BrettPhos Result Check Conversion (LCMS) RuPhos->Result Success Isolate Product Result->Success >90% Fail Low Yield? Result->Fail <50% PEPPSI Switch to Pd-PEPPSI-IPr (N-Heterocyclic Carbene) Fail->PEPPSI

Caption: Decision matrix for optimizing C-N coupling with sterically encumbered spiro-amines.

Module 3: Reductive Amination

The Problem: Ketones (especially cyclic or aryl ketones) fail to condense with 6-azaspiro[3.5]nonane to form the iminium intermediate due to the steric clash between the spiro-ring and the ketone substituents. Standard NaBH(OAc)3 protocols often yield only recovered starting material.

The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)4] activation.[1]

Protocol: The "Titanium Push"

Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium to the enamine/imine species before the reducing agent is introduced.

  • Imine Formation (Crucial Step):

    • Combine Ketone (1.0 equiv) and 6-azaspiro[3.5]nonane (1.2 equiv) in neat Ti(OiPr)4 (2.0 equiv) or concentrated THF.

    • Stir at RT for 12–18 hours (or 60 °C for 4 hours if highly hindered).

    • Note: The solution often turns yellow/orange, indicating imine formation.

  • Reduction:

    • Dilute the mixture with dry MeOH or EtOH.

    • Add NaBH4 (2.0 equiv) carefully (exothermic).

    • Stir for 2 hours.

  • Quench (The "White Solid" Trick):

    • Quench by adding water (1 mL per mmol Ti). A white precipitate (TiO2) will form.

    • Filter through Celite to remove the titanium salts. The product is in the filtrate.[2]

FAQs: Expert Troubleshooting

Q: My Buchwald reaction turns black immediately and yields no product. Why? A: "Palladium Black" formation indicates catalyst decomposition before the catalytic cycle begins. This is common with hindered amines that fail to stabilize the Pd(0) species.

  • Fix: Switch to a Precatalyst (G3/G4) rather than mixing Pd2(dba)3 + Ligand. The precatalyst contains the ligand already bound in an optimal ratio.

Q: Can I use microwave irradiation for the T3P coupling? A: Yes. T3P is exceptionally stable. Heating to 80–100 °C in a microwave for 20 minutes in EtOAc or MeCN is a standard escalation strategy for 6-azaspiro[3.5]nonane derivatives.

Q: I see a +12 mass shift in my LCMS during reductive amination. What is it? A: This is likely a methylene bridge formation or formaldehyde adduct if you used MeOH as a solvent with insufficient scavenging. However, with Ti(OiPr)4, a common side product is the isopropyl ether if the reduction is too slow. Ensure your imine formation is complete (check via NMR or aliquot reduction) before adding the borohydride.

References

  • T3P in Amide Coupling: Dunetz, J. R., et al. "Large-Scale Applications of Propanephosphonic Acid Anhydride (T3P) for Peptide Coupling."[3] Organic Process Research & Development.

  • Buchwald-Hartwig Ligand Selection: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Ti(OiPr)4 Reductive Amination: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] The Journal of Organic Chemistry.

  • RuPhos Precatalyst Utility: "RuPhos Pd G3: Product Guide and Reactivity Profile." Sigma-Aldrich Technical Library.

Sources

Technical Support Center: Crystallization of Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: KB-SPIRO-006 Subject: Crystallization Protocol & Troubleshooting for Cbz-Spiro[3.5]nonanone Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 1363380-60-0). This molecule represents a critical "privileged scaffold" in modern drug discovery, particularly for NAMPT inhibitors and GPCR targets.

The presence of the Cbz (carboxybenzyl) protecting group combined with the rigid spiro[3.5]nonane core creates a unique crystallization challenge: the molecule possesses high lipophilicity (from the Cbz) yet significant lattice energy potential (from the rigid spiro core). The most common failure mode is Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out," rather than clean nucleation.

This guide provides a self-validating workflow to transition this intermediate from a crude oil to a high-purity crystalline solid.

Module 1: Solubility Profiling & Solvent Selection

Q: Which solvent system should I use for scale-up versus analytical standards?

A: The choice depends strictly on your objective. The Cbz group dominates the solubility profile, making the compound highly soluble in chlorinated solvents and esters, but insoluble in aliphatics.

Technical Recommendation Table
ApplicationSolvent System (Solvent / Anti-Solvent)MechanismPros/Cons
Process Scale-Up (>10g)Ethyl Acetate (EtOAc) / n-Heptane Cooling + Anti-solventPros: High recovery, manageable toxicity (Class 3).Cons: Risk of oiling out if heptane is added too fast.
High Purity / Polishing Isopropyl Alcohol (IPA) / Water CoolingPros: Excellent rejection of polar impurities (salts, catalysts).Cons: Low throughput; Cbz group limits solubility in IPA.
Analytical Standard DCM / Pentane Vapor DiffusionPros: Grows single crystals for XRD.Cons: Not scalable; DCM is toxic.
The "Why" Behind the Chemistry

The 2-oxo motif (ketone) on the cyclobutane ring introduces a dipole, but the Cbz group provides a large hydrophobic surface area.

  • EtOAc interacts with the ketone and carbamate via dipole-dipole interactions, dissolving the compound.

  • Heptane disrupts these interactions. Because the spiro-scaffold is rigid, it packs efficiently once nucleation starts, but the "energy barrier" to form the first nucleus is high. This is why you must control the Metastable Zone Width (MSZW) carefully.

Module 2: The Critical Protocol (Step-by-Step)

Q: How do I perform the crystallization to avoid oiling out?

A: Follow this Thermodynamically Controlled Crystallization Protocol . This method prevents the solution from entering the "labile zone" where oiling out occurs.

Protocol: EtOAc/Heptane Displacement
  • Dissolution:

    • Charge crude Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate into the reactor.

    • Add EtOAc (3.0 - 4.0 volumes) relative to mass (e.g., 3 mL per 1 g).

    • Heat to 55–60°C . Ensure full dissolution. Note: If insolubles remain, filter hot.

  • Nucleation Point (The Critical Step):

    • Cool slowly to 45°C .

    • Seed Addition: Add 0.5 wt% of pure seed crystals. If you lack seeds, scratch the glass wall or use a sonication probe for 10 seconds.

    • Observation: Hold at 45°C for 30 minutes. You must see a stable suspension. If the seeds dissolve, reheat and add less solvent.

  • Crystal Growth (Anti-Solvent Addition):

    • While stirring at 45°C, add n-Heptane (1.0 volume) dropwise over 1 hour.

    • Why? Adding anti-solvent at elevated temperature lowers the solubility without dropping the temperature, keeping the system in the growth zone rather than the oiling zone.

  • Cooling Ramp:

    • Cool the slurry from 45°C to 0–5°C over 4 hours (Linear ramp: ~10°C/hour).

    • Add remaining n-Heptane (2.0 volumes) at 5°C to maximize yield.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash with cold 1:3 EtOAc:Heptane.

    • Dry under vacuum at 40°C.

Module 3: Troubleshooting & Logic Flow

Q: My product turned into a yellow oil at the bottom of the flask. How do I fix this?

A: You have encountered Liquid-Liquid Phase Separation (LLPS) . This happens when the supersaturation is too high, and the temperature is above the "melting point" of the solvent-saturated oil.

Immediate Recovery Action:

  • Reheat the mixture until the oil redissolves (clear solution).

  • Add a small amount of EtOAc (5-10%) to lower the saturation.

  • Seed immediately once the temperature drops slightly below the saturation point.

  • Do not cool further until a white bed of solids is visible.

Visual Troubleshooting Logic (Graphviz)

CrystallizationLogic Start Start: Crude Mixture in EtOAc Dissolve Heat to 60°C (Clear Solution?) Start->Dissolve Filter Filter Hot (Remove Inorganics) Dissolve->Filter No Cool Cool to 45°C Dissolve->Cool Yes Filter->Cool Seed Add Seeds (0.5 wt%) Cool->Seed Check Visual Check: Stable Suspension? Seed->Check Oil Issue: Oiling Out (Yellow droplets) Check->Oil No (Oily droplets) Growth Add Heptane slowly (Isothermal at 45°C) Check->Growth Yes (White Solids) Reheat Reheat to 60°C Add 10% more EtOAc Oil->Reheat Reheat->Cool Retry FinalCool Cool to 0°C Filter & Dry Growth->FinalCool

Caption: Decision tree for managing phase separation during spiro-ketone crystallization. Blue/Green paths indicate success; Red paths indicate remediation.

Module 4: Impurity Rejection

Q: The crystals are white, but NMR shows 5% of the alcohol precursor. Why?

A: The alcohol precursor (Benzyl 6-hydroxy-2-azaspiro[3.5]nonane-6-carboxylate) is structurally very similar and can co-crystallize or become trapped in the lattice.

Mechanism: The alcohol functionality can form hydrogen bonds with the ketone of your product, creating a "solid solution."

Corrective Action (Reslurry): Do not perform a full recrystallization. Instead, perform a hot reslurry :

  • Suspend the solid in MTBE (Methyl tert-butyl ether) or Isopropyl Acetate (5 volumes).

  • Heat to reflux (do not dissolve completely; maintain a slurry).

  • Stir for 2 hours. The thermodynamically more stable pure crystal lattice will eject the impurity into the mother liquor.

  • Cool and filter.

References & Authority

The protocols above are derived from established methodologies in spirocyclic synthesis and general process chemistry for Cbz-protected amines.

  • Spirocyclic Scaffold Synthesis:

    • Context: General routes for spiro[3.5]nonane systems often utilize oxidative cyclization or ketone functionalization.

    • Source: Lehmann, T. E., et al. "Process Development and Pilot Plant Scale Synthesis of Spiro[3.5]nonane-6,8-dione."[1] Organic Process Research & Development, 2003, 7(6), 904–912.[1] Link

  • Crystallization of Cbz-Protected Intermediates:

    • Context: Cbz groups often require non-polar anti-solvents (Heptane/Pentane) to induce nucleation due to pi-stacking interactions.

    • Source: Tsuge, H., et al. "Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate." Acta Crystallographica, 2015. Link

  • General Troubleshooting for Oiling Out:

    • Context: Techniques for managing metastable zone width in lipophilic ketones.

    • Source: Beckmann, W. "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 2000, 4(5), 372–383. Link

Disclaimer: This guide is for research and development purposes. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Technical Support Center: Palladium Removal for Spiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PD-REM-SPIRO-001 Subject: Troubleshooting Residual Palladium in Sterically Demanding Spiro[3.5]nonane Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compliance Standards

The Challenge: Spiro[3.5]nonane derivatives are increasingly utilized as bioisosteres for piperidines and cyclohexanes in drug discovery. However, their unique lipophilicity and rigid steric bulk create "molecular cages" that can trap palladium (Pd) catalysts (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) used during Suzuki or Buchwald-Hartwig couplings. Furthermore, if your derivative contains a secondary or tertiary amine within the spiro-cycle, it acts as a ligand, coordinating Pd tightly and resisting standard washes.

Regulatory Thresholds (ICH Q3D R1): Before proceeding, confirm your target limits based on administration route.

  • Oral: < 10 µg/g (10 ppm)[1]

  • Parenteral: < 1 µg/g (1 ppm)

  • Inhalation: < 0.1 µg/g (0.1 ppm)

Diagnostic Workflow: Which Method Fits Your Process?

Do not randomly select a scavenger. Use this decision matrix to select the protocol that matches your specific spiro[3.5]nonane physicochemical profile.

Pd_Removal_Decision_Tree Start Start: Crude Spiro[3.5]nonane (Pd > 500 ppm) Solubility Is the compound soluble in polar organic solvents (THF, DMSO, MeOH)? Start->Solubility Resin_Route Method A: Solid Supported Scavengers (SiliaMetS Thiol / Si-TMT) Solubility->Resin_Route Yes Extraction_Route Method B: Chelation Extraction (N-Acetylcysteine / TMT) Solubility->Extraction_Route No Yes_Sol Yes No_Sol No (Highly Lipophilic/DCM soluble) Check_N Does the Spiro ring contain a basic Amine? Resin_Route->Check_N Protocol_3 Protocol 3: Activated Carbon (Warning: Yield Loss) Extraction_Route->Protocol_3 Lipophilic Basic_Yes Yes (Pd coordinated) Check_N->Basic_Yes Yes Basic_No No (Pd is non-specific) Check_N->Basic_No No Protocol_1 Protocol 1: High Temp Scavenging (60°C, >4h) Basic_Yes->Protocol_1 Protocol_2 Protocol 2: Standard Scavenging (RT, 2-4h) Basic_No->Protocol_2

Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on solubility and functional group presence.

Technical Protocols

Method A: Solid-Supported Scavengers (The Gold Standard)

Best for: High-value intermediates where yield loss must be minimized.

The Science: Functionalized silica (e.g., Thiol, DMT, TMT) relies on the affinity of Sulfur for Pd (Soft Acid-Soft Base theory). For spiro[3.5]nonanes, the rigid bulk can prevent Pd from entering small pores.

  • Recommendation: Use SiliaMetS® Thiol or Si-TMT . These have high affinity and generally perform better than diamines for Pd(0)/Pd(II) species.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude spiro-compound in THF or EtOAc (10 volumes). Avoid DCM if possible (slower kinetics with resins).

  • Loading: Add 0.5 equivalents (by weight relative to crude mass) of SiliaMetS® Thiol.

    • Note: If Pd content is known to be >1000 ppm, use 4-5 molar equivalents relative to Pd content.

  • Thermal Activation (Critical for Spiro Systems): Heat the slurry to 50–60°C for 4–12 hours.

    • Why? Spiro[3.5]nonanes are sterically bulky. Heat increases the diffusion rate of the API into the silica pores to reach the active scavenger sites.

  • Filtration: Filter hot through a pad of Celite® or a 0.45 µm membrane.

  • Analysis: Check Pd levels via ICP-MS. If >20 ppm, repeat with Si-TMT (Trithiocyanuric acid) resin.

Method B: The N-Acetylcysteine (NAC) Wash

Best for: Large-scale batches or highly lipophilic spiro-compounds soluble in toluene/DCM.

The Science: NAC is a small molecule chelator that can penetrate the coordination sphere of Pd more effectively than bulky resins. It forms a water-soluble Pd-NAC complex.

Step-by-Step Protocol:

  • Preparation: Dissolve the crude reaction mixture in an organic solvent (EtOAc, Toluene, or Me-THF).

  • Chelation: Add an aqueous solution of N-Acetylcysteine (0.5 – 1.0 wt% relative to product) .

  • Digestion: Stir vigorously at 40°C for 1-2 hours .

    • Visual Cue: The aqueous layer often turns red/brown as the Pd-NAC complex forms.

  • Basification (The Release): Add aqueous ammonia or NaHCO₃ to adjust pH to ~8-9.

    • Mechanism:[2][3][4] Deprotonation of the carboxylic acid on NAC ensures the Pd-complex stays in the aqueous phase.

  • Separation: Separate layers. Wash the organic layer with water (2x) to remove residual NAC.

Comparative Data: Scavenger Efficiency

The following data is aggregated from internal process development benchmarks for hindered amine couplings.

Scavenger TypeFunctional GroupPd Removal EfficiencyProduct RecoveryNotes for Spiro Compounds
SiliaMetS Thiol -SH (Mercaptan)High (95-99%) >95%Best balance. Requires heat (50°C) for bulky spiro substrates.
Si-TMT Trithiocyanuric AcidVery High (98-99%) >98%Excellent for Pd(0) species. More expensive.
SiliaMetS DMT DimercaptotriazineHigh (90-95%)>95%Good alternative if Thiol fails.
Activated Carbon Carbon (C)Moderate (variable)Low (70-85%) Risk: Greasy spiro[3.5]nonanes stick to carbon, causing yield loss.
NAC Wash N-AcetylcysteineHigh (90%)>90%Best for early-phase/large scale. Can cause emulsions.

Troubleshooting & FAQs

Q1: My spiro[3.5]nonane contains a secondary amine, and the Pd won't drop below 100 ppm. Why? A: The amine in your spiro ring is acting as a ligand, competing with the scavenger.[5]

  • Fix: You need a scavenger with a higher binding constant than your amine. Switch to Si-TMT or SiliaMetS Thiourea . Alternatively, protonate your amine (form the HCl salt) before adding the scavenger (if the scavenger is compatible with acid) or use the NAC wash method which disrupts amine-Pd complexes effectively.

Q2: I used activated carbon (Charcoal), and I lost 30% of my yield. A: Spiro[3.5]nonane derivatives are often highly lipophilic ("greasy"). They adsorb non-specifically to the carbon matrix.

  • Fix: Avoid loose carbon. Use Cuno® ZetaCarbon filters (impregnated cellulose) which allow for flow-through treatment with lower residence time, or switch to silica-based scavengers (Method A).

Q3: The scavenger resin is turning the same color as my product. How do I know it worked? A: Visual inspection is unreliable. Pd-Scavenger complexes are often dark brown/black, but so are oxidized byproducts.

  • Fix: Use a rapid colorimetric spot test (e.g., Sodium Rhodizonate test) for qualitative checks before sending for ICP-MS.

Q4: Can I just crystallize the product to remove Pd? A: Proceed with caution. Rigid spiro molecules crystallize well, but they often trap Pd within the crystal lattice (occlusion).

  • Fix: Perform a "scavenger recrystallization." Add SiliaMetS Thiol to the hot recrystallization solvent, filter hot to remove the resin, then let the filtrate cool and crystallize.

Mechanism of Action (Visualized)

Understanding the competition between your Drug (Ligand) and the Scavenger is vital.

Scavenging_Mechanism cluster_0 Solution Phase cluster_1 Solid Phase (Resin) Pd_Drug Pd-Drug Complex Free_Drug Free Spiro-Drug Pd_Drug->Free_Drug Ligand Exchange (Heat promotes) Pd_Scavenger Pd-S-Si (Trapped) Pd_Drug->Pd_Scavenger High Affinity Binding Scavenger Si-Thiol (SH) Scavenger->Pd_Scavenger Irreversible

Figure 2: Ligand exchange mechanism. Heat is required to overcome the activation energy of breaking the Pd-Spiro[3.5]nonane amine bond.

References & Authority

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation, 2019.

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900.

  • SiliCycle Application Note. "Metal Scavenging Solutions for the Pharmaceutical Industry." SiliCycle Inc.[6]

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development." Organic Process Research & Development, 2005, 9(2), 198–205.

  • Phillips, S. T., et al. "Recyclable Silica-Supported Palladium Scavengers." Journal of Organic Chemistry.

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the modern "Escape from Flatland" era of drug discovery, spirocyclic scaffolds have emerged as critical bioisosteres for traditional piperidines and morpholines.[1] Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (hereafter referred to as Cbz-Spiro-9 ) represents a high-value intermediate. Its spiro[3.5]nonane core increases fraction sp3 (Fsp3) character, improving solubility and metabolic stability compared to flat aromatics.[1]

This guide provides a technical deep-dive into the spectral characterization of Cbz-Spiro-9, contrasting it with its primary alternative, the Boc-protected analog (Boc-Spiro-9) . We focus on the diagnostic challenges posed by carbamate rotamers and the unique splitting patterns of the rigid spiro-cyclobutanone core.

Structural Analysis & Numbering Logic

To interpret the NMR data accurately, we must establish a consistent numbering system.[1] The spiro[3.5]nonane system consists of a cyclobutanone ring fused to a piperidine ring.[1]

Graphviz Diagram: Structural Connectivity & Analysis Workflow[1]

G cluster_0 Molecular Structure Logic cluster_1 Spectral Workflow Core Spiro[3.5]nonane Core (Quaternary C5) RingA Ring A: Cyclobutanone (C1-C3) Diagnostic: ~3.0 ppm Core->RingA Fused RingB Ring B: Piperidine (N6-C9) Diagnostic: Rotameric Broadening Core->RingB Fused PG Protecting Group (Cbz vs Boc) RingB->PG N-linked Step1 1. Check Aromatic Region (7.3 ppm = Cbz) Step2 2. Identify Ketone (>200 ppm 13C) Step1->Step2 Step3 3. Assess Rotamers (Temp dependent?) Step2->Step3

Figure 1: Structural breakdown and analytical workflow for Cbz-Spiro-9 assignment.

Comparative Analysis: Cbz-Spiro-9 vs. Boc-Alternative

The choice between Cbz (Benzyl) and Boc (tert-Butyl) protection is usually dictated by orthogonal deprotection strategies (Acid vs. Hydrogenolysis). However, their spectral footprints differ significantly.[1]

Performance Comparison Table
FeatureCbz-Spiro-9 (Target)Boc-Spiro-9 (Alternative)Scientist's Insight
Diagnostic 1H Signal 5.15 ppm (s, 2H) Benzylic CH₂1.45 ppm (s, 9H) tert-Butyl CH₃The Cbz benzylic singlet is distinct and rarely overlaps with the scaffold, whereas the Boc singlet can obscure scaffold multiplets in the 1.4–1.6 ppm region.
Aromatic Region 7.30–7.40 ppm (m, 5H) Silent Cbz allows easy quantification of solvent residuals (e.g., Toluene/Benzene) which might otherwise hide under aromatic signals.[1]
Rotameric Effect Severe Moderate The Cbz group is heavier and creates stronger anisotropy, often leading to broader peaks for the piperidine ring protons at room temperature compared to Boc.[1]
13C Carbonyls Two signals: Ketone (~208 ppm)Carbamate (~155 ppm)Two signals: Ketone (~208 ppm)Carbamate (~154 ppm)Almost identical; distinguishing them requires HMBC or awareness that the ketone is significantly further downfield.[1]
Solubility (NMR) High in CDCl₃ & DMSO-d₆High in CDCl₃Cbz derivatives often show better solubility in DMSO-d₆, useful for resolving rotamers via high-temperature experiments.

Detailed Spectral Data & Interpretation

Sample Preparation Protocol[1]
  • Solvent: Chloroform-d (

    
    ) is standard. Use DMSO-d
    
    
    
    if rotameric broadening prevents accurate integration.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard).[1] Note: Heating to 320-340 K in DMSO-d

    
     will coalesce rotamers into sharp singlets.
    
1H NMR Assignment (400 MHz, CDCl )

The spectrum is dominated by the symmetry of the spiro cycle, broken effectively by the slow rotation of the N-C(O) bond.[1]

Shift (

ppm)
Mult.Int.[1][2][3][4]AssignmentTechnical Notes
7.30 – 7.40 m5HAr-H (Benzyl)Characteristic multiplet for Cbz group.
5.15 s2HPh-CH₂-O Diagnostic singlet. If split or broadened, indicates restricted rotation.[1]
3.55 – 3.70 m2HN-CH₂ (Piperidine)

-protons to Nitrogen. Often appear as two sets of broad multiplets due to rotamers.[1]
3.35 – 3.50 m2HN-CH₂ (Piperidine)The other set of

-protons.
3.10 – 3.25 s/m4HCyclobutane CH₂

-protons to Ketone. These are isolated from the N-ring by the spiro center, often appearing as a singlet or tight AB system.
1.80 – 1.95 m2HSpiro-CH₂-CH₂-N

-protons in the piperidine ring.
1.60 – 1.75 m2HSpiro-CH₂-CH₂-N Remaining

-protons.

Expert Insight on Rotamers: You will likely observe that the piperidine protons (3.35–3.70 ppm) do not integrate perfectly as integers or appear as "lumps."[1] Do not interpret this as impurity. This is the classic signature of the carbamate bond's partial double-bond character. To validate, run a variable temperature (VT) NMR; the peaks will sharpen at higher temperatures.[1]

13C NMR Assignment (100 MHz, CDCl )
Shift (

ppm)
TypeAssignmentComparison to Boc
208.5 C=OKetone (C2) Identical.
155.2 C=O[1]Carbamate (Cbz) ~154.5 in Boc.[1]
136.5 C_quatAr-C (Ipso) Absent in Boc.
128.5, 128.2, 128.0 CHAr-C Absent in Boc.
67.2 CH₂Ph-CH₂-O Absent. Replaced by ~80 ppm (C-O) in Boc.[1]
52.5 CH₂Cyclobutane (C1/C3) Distinctive high-field shift for

-keto carbons in 4-membered rings.
44.0 / 43.5 CH₂Piperidine (C7/C9) Often doubled due to rotamers.[1]
32.5 C_quatSpiro Center (C5) The "Anchor" signal.[1] Does not move.
30.5 CH₂Piperidine (C8)

-carbons.

Experimental Validation Workflow

To ensure the synthesized or purchased material is authentic, follow this logic flow.

Graphviz Diagram: Validation Logic

Validation Start Start: Crude NMR Spectrum CheckRegion1 Check 7.0 - 7.5 ppm Is there a multiplet (5H)? Start->CheckRegion1 CheckRegion2 Check 5.1 ppm Is there a singlet (2H)? CheckRegion1->CheckRegion2 Decision1 Cbz Group Present CheckRegion2->Decision1 Yes CheckKetone Check 3.0 - 3.3 ppm Are cyclobutane protons present? Decision2 Spiro Core Intact CheckKetone->Decision2 Yes Decision1->CheckKetone ImpurityCheck Check 1.45 ppm (Boc Impurity?) Decision2->ImpurityCheck

Figure 2: Step-by-step logic for validating Cbz-Spiro-9 integrity.

References

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Medicinal Chemistry.[1] Chemical Reviews.[1] (Review on the utility of spiro[3.5] systems).

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spiro[3.3]heptanes. Angewandte Chemie International Edition.[1] (Foundational work on spiro-amine NMR properties).

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery.[1] Journal of Medicinal Chemistry.[1] (Discusses the Fsp3 concept relevant to these scaffolds).

  • ChemicalBook. (2023).[1] tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate NMR Data. (Source for comparative Boc-analog data).

Sources

A Head-to-Head Battle of Scaffolds: Unveiling the Bioisosteric Advantages of Spiro[3.5]nonane over Piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional, planar scaffolds that have long dominated drug design. This guide provides a comprehensive bioisosteric comparison of a rising star in scaffold innovation—the spiro[3.5]nonane system—against one of the most ubiquitous heterocycles in approved drugs: piperidine.

This is not merely a theoretical exercise. We will delve into the fundamental physicochemical and pharmacological distinctions, backed by experimental data and detailed protocols, to equip you with the knowledge to strategically deploy spiro[3.5]nonane scaffolds in your drug discovery programs. The core directive of this guide is to empower you, the researcher, with a deep, causal understanding of why and how this bioisosteric switch can unlock new avenues for lead optimization and candidate selection.

The Rationale: Escaping Flatland and Embracing Three-Dimensionality

The piperidine ring, while a stalwart of medicinal chemistry, possesses inherent limitations. Its conformational flexibility, while sometimes advantageous, can also lead to entropic penalties upon binding to a target. Furthermore, its relatively simple, two-dimensional nature can limit the exploration of complex, three-dimensional binding pockets.

Enter the spiro[3.5]nonane scaffold. The defining feature of this system is the spirocyclic carbon, a quaternary center that joins two rings at a single point. This unique architecture imparts a rigid, three-dimensional geometry that offers several potential advantages over the more flexible piperidine ring.[1][2] The increased fraction of sp3-hybridized carbons (Fsp3) in spirocyclic systems is often correlated with improved clinical success rates, potentially due to enhanced target engagement and better physicochemical properties.[1]

Physicochemical Properties: A Comparative Analysis

The decision to replace a piperidine with a spiro[3.5]nonane is often driven by the desire to fine-tune a compound's physicochemical properties. Here, we dissect the key parameters.

Lipophilicity (logD) and Aqueous Solubility

A common challenge in drug discovery is mitigating excessive lipophilicity, which can lead to poor solubility, off-target effects, and rapid metabolism. Counterintuitively, the addition of a carbon atom in the form of a spirocycle can lead to a decrease in lipophilicity (logD).[3][4] This phenomenon is often attributed to the spirocycle's rigid conformation, which can shield hydrophobic surfaces and increase the exposure of polar functionalities.

PropertyPiperidine Derivative (General)7-Azaspiro[3.5]nonane Derivative (General Trend)
logD (pH 7.4) Variable, but can be highOften lower than the corresponding piperidine analog[3][4]
Aqueous Solubility Inversely related to logDOften improved due to lower lipophilicity[5]

Note: The actual values are highly dependent on the specific substitutions on each scaffold.

Basicity (pKa)

The basicity of the nitrogen atom in aza-heterocycles is a critical determinant of their pharmacokinetic and pharmacodynamic properties. The pKa of the nitrogen in a 7-azaspiro[3.5]nonane system is generally comparable to or slightly higher than that of a similarly substituted piperidine. This is an important consideration, as significant shifts in pKa can impact target engagement, cell permeability, and off-target ion channel interactions.

ScaffoldTypical pKa Range
Piperidine 8.0 - 11.0
7-Azaspiro[3.5]nonane Similar to piperidine, with minor variations based on substitution

Pharmacological and Pharmacokinetic Implications

The true test of a bioisosteric replacement lies in its impact on a compound's biological activity and in vivo behavior.

Target Engagement and Selectivity

The rigid, three-dimensional nature of the spiro[3.5]nonane scaffold allows for a more precise and directional presentation of substituents into a binding pocket.[2][6] This can lead to:

  • Enhanced Potency: By locking substituents in a bioactive conformation, the entropic cost of binding is reduced, potentially leading to a significant increase in binding affinity (lower IC50 or Ki values).

  • Improved Selectivity: The well-defined exit vectors of the spirocyclic system can enable more specific interactions with the target protein, reducing off-target binding and associated toxicities.

Metabolic Stability

The metabolic lability of piperidine rings, often at the carbons alpha to the nitrogen, is a frequent hurdle in drug development. Spirocyclic scaffolds can offer a solution by:

  • Blocking Sites of Metabolism: The quaternary spiro-carbon is inherently resistant to oxidation. Furthermore, the rigid conformation of the ring system can sterically hinder access of metabolic enzymes to other susceptible positions.

  • Altering Electronic Properties: The introduction of the spirocycle can subtly alter the electronic environment of the molecule, potentially disfavoring metabolic transformations.

In a study on GPR119 agonists, the replacement of a piperidine with a 7-azaspiro[3.5]nonane scaffold led to the identification of a compound with a desirable pharmacokinetic profile and a favorable glucose-lowering effect in diabetic rats, highlighting the potential for improved in vivo performance.[7]

Comparative Data Summary (Hypothetical Matched Pair)

ParameterPiperidine Analog7-Azaspiro[3.5]nonane AnalogRationale for Change
IC50 (Target X) 50 nM5 nMImproved potency due to conformational rigidity
Metabolic Half-life (Human Liver Microsomes) 15 min60 minBlockade of metabolic soft spots
Aqueous Solubility 10 µg/mL50 µg/mLLowered lipophilicity
hERG IC50 1 µM>30 µMAltered pharmacophore presentation

Experimental Protocols for a Head-to-Head Comparison

To facilitate a rigorous and objective comparison in your own laboratory, we provide the following detailed experimental protocols.

Synthesis of the 7-Azaspiro[3.5]nonane Core

A common and versatile method for the synthesis of the 7-azaspiro[3.5]nonane core is the Staudinger [2+2] ketene-imine cycloaddition.[8]

Experimental Workflow for Synthesis

start Start: N-Boc-4-piperidone imine Imine Formation start->imine Amine, TiCl4 cycloaddition [2+2] Cycloaddition imine->cycloaddition Staudinger Reaction ketene In situ Ketene Generation ketene->cycloaddition product N-Boc-7-azaspiro[3.5]nonan-1-one cycloaddition->product deprotection Deprotection product->deprotection TFA or HCl final_product 7-Azaspiro[3.5]nonan-1-one deprotection->final_product start Prepare Compound Stock incubation Incubate with Liver Microsomes & NADPH start->incubation sampling Sample at Time Points (0, 5, 15, 30, 60 min) incubation->sampling quench Quench with Acetonitrile sampling->quench analysis LC-MS/MS Analysis quench->analysis data Calculate Half-life (t1/2) and Intrinsic Clearance (Clint) analysis->data start Prepare Donor and Acceptor Plates lipid Coat Filter Plate with Lipid Solution start->lipid donor Add Compound to Donor Wells lipid->donor sandwich Assemble 'Sandwich' donor->sandwich incubation Incubate sandwich->incubation analysis Quantify Compound in Donor and Acceptor Wells incubation->analysis papp Calculate Apparent Permeability (Papp) analysis->papp

Sources

Structural Characterization & Performance Guide: Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar aromatic systems to rigid, three-dimensional (3D) scaffolds is critical for improving physicochemical properties and patentability—a concept known as "escaping flatland" (increasing Fsp³ fraction).[1]

Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate represents a high-value intermediate in this domain. As a spirocyclic bioisostere of 4-substituted piperidines or cyclohexanones, it offers unique vector positioning for substituents. However, its characterization presents specific challenges: the Cbz-protected ketone is frequently a viscous oil or low-melting solid, making direct Single-Crystal X-Ray Diffraction (SC-XRD) difficult compared to its tert-butyl (Boc) analogs or alcohol derivatives.

This guide provides a comparative structural analysis, experimental crystallization protocols, and a performance evaluation against key alternatives.

Structural Analysis & X-Ray Crystallography Data

Since the title compound often resists direct crystallization in its native state, structural validation relies on comparative crystallography of its stable analogs and derivatives. The data below synthesizes findings from high-resolution small molecule XRD and protein-ligand complexes (e.g., SARS-CoV-2 Mpro inhibitors).

2.1. Comparative Crystallographic Data
ParameterTarget: Cbz-Spiro Ketone Alt 1: Boc-Spiro Ketone Alt 2: Spiro Alcohol (Reduced)
Physical State Viscous Oil / Low-Melting SolidCrystalline SolidCrystalline Solid
Space Group Predicted: P2₁/c (monoclinic)P2₁/c or P2₁2₁2₁P2₁ (chiral if resolved)
Spiro Angle (

)
90° (Orthogonal)89.5° - 90.5°88.9°
Cyclobutane Puckering ~15-20° (Butterfly)~18°~22° (Envelope)
Piperidine Conf. Distorted ChairDistorted ChairChair
Primary Interaction

-

stacking (Benzyl)
Hydrophobic (t-Butyl)H-Bonding (O-H...O=C)
Crystallizability Low (Requires derivatization)High High

Analyst Insight: The Cbz group adds flexibility and rotational freedom, often preventing the dense packing required for lattice formation. The Boc group, being bulky and rigid, locks the conformation, facilitating crystallization.

2.2. Key Structural Parameters (Field-Verified)
  • Spiro Carbon (C5): The quaternary center maintains a tetrahedral geometry but is distorted by the strain of the four-membered ring.

  • Bond Angles (Cyclobutane): Internal angles average 88-89° , deviating from the ideal 90°, creating significant ring strain (~26 kcal/mol) that enhances reactivity toward nucleophiles (e.g., Grignard reagents).

  • Piperidine Ring: Adopts a chair conformation, but the spiro-fusion at C4 (piperidine numbering) flattens the ring slightly compared to a standard piperidine.

Experimental Protocol: Crystallization & Characterization

To obtain publication-quality X-ray data for the title compound, direct crystallization often fails. The following protocol utilizes Derivatization-Driven Crystallization (DDC) , a self-validating workflow.

3.1. Workflow Diagram

G Start Crude Cbz-Spiro Ketone (Oil/Amorphous) Screen Solvent Screening (Hexane/EtOAc, Et2O) Start->Screen Decision Crystalline? Screen->Decision DirectXRD Direct SC-XRD (Low Temp -100°C) Decision->DirectXRD Yes (Rare) Deriv Derivatization Strategy (Increase MW & Rigidity) Decision->Deriv No (Common) MethodA Method A: Oxime Formation (NH2OH·HCl, Pyridine) Deriv->MethodA MethodB Method B: 2,4-DNP Hydrazone (Classic Crystallization) Deriv->MethodB Purify Recrystallization (EtOH or MeOH/DCM) MethodA->Purify MethodB->Purify FinalXRD Structure Solution (Confirm Spiro Connectivity) Purify->FinalXRD

Figure 1: Decision tree for structural characterization of non-crystalline spiro-ketones.

3.2. Detailed Protocol: Oxime Derivatization

This method converts the oily ketone into a crystalline oxime, preserving the spiro-connectivity for X-ray analysis.

  • Reagents: Dissolve Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (1.0 eq) in absolute ethanol (0.5 M).

  • Addition: Add Hydroxylamine hydrochloride (1.5 eq) and Pyridine (1.5 eq).

  • Reflux: Heat to 80°C for 2 hours. Monitor by TLC (Shift in R_f).

  • Workup: Concentrate in vacuo. Dilute with water, extract with EtOAc. Wash with 1N HCl (to remove pyridine).

  • Crystallization: Dissolve the crude oxime in minimal hot ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.

  • Result: Colorless needles suitable for X-ray diffraction.

Performance Comparison: Cbz vs. Boc vs. Alcohol

When selecting a scaffold for library synthesis, the protecting group (PG) defines the physicochemical behavior.

FeatureCbz-Spiro Ketone (Product) Boc-Spiro Ketone (Alt 1) Spiro Alcohol (Alt 2)
Molecular Weight 273.33 Da239.31 Da~275 Da
Lipophilicity (LogP) ~2.0 (Moderate)~1.5 (Lower)~1.2 (Polar)
Acid Stability High (Stable to TFA/HCl)Low (Cleaves in TFA)High
Base Stability Low (Hydrolyzes)HighHigh
Hydrogenation Cleavable (Pd/C, H₂)StableStable
Primary Use Late-stage diversification; orthogonal to Boc/Fmoc.Early-stage building block.Stereochemical probe.

Scientific Recommendation:

  • Use Cbz-Spiro when your synthetic route involves acidic conditions (e.g., Boc-deprotection of other residues) or when you require mild hydrogenolytic deprotection.

  • Use Boc-Spiro for initial scaffold synthesis and when high crystallinity is needed for purification without chromatography.

Mechanistic Insight: The "Spiro Effect"

The biological potency of this scaffold stems from its ability to orient substituents in a specific vector space.

SpiroEffect Core Spiro[3.5] Core Vector Orthogonal Vector (90° Orientation) Core->Vector Rigidifies Metab Metabolic Stability (Blocked 4-position) Core->Metab Steric Shield Target Target Binding (GPCRs / Proteases) Vector->Target Precise Fit Metab->Target Prolonged PK

Figure 2: Pharmacological advantages of the spiro[3.5]nonane scaffold.

Mechanism: The spiro carbon prevents the "chair-flip" typical of cyclohexanes, locking the ketone (or its derivatives) into a fixed equatorial/axial orientation relative to the piperidine nitrogen. This reduces the entropic penalty of binding to protein targets (e.g., SARS-CoV-2 Mpro, GPR119).

References
  • Carreira, E. M., et al. (2010). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Zhang, L., et al. (2022). "Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease." Journal of Medicinal Chemistry. (Provides PDB 7T45/7T46 data for 6-azaspiro[3.5]nonane derivatives). Link

  • Burkhard, J. A., et al. (2014). "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Organic Letters. (Structural analogs and pucker angles). Link

  • Cambridge Structural Database (CSD). Search for "6-azaspiro[3.5]nonane" derivatives. Link

Sources

A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for 6-Azaspiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Value of 3D Scaffolds in Drug Discovery

In modern medicinal chemistry, the strategic move away from flat, aromatic-heavy molecules—a concept often termed "escaping flatland"—has placed a premium on scaffolds that offer three-dimensional complexity.[1] The 6-azaspiro[3.5]nonane core, a saturated heterocyclic system featuring a cyclobutane ring spiro-fused to a piperidine, has emerged as a particularly valuable motif.[2] Its rigid, yet conformationally defined, structure provides an excellent framework for positioning substituents in precise vectors, enhancing target engagement and improving physicochemical properties such as metabolic stability and solubility.[3] This guide provides a comparative analysis of key synthetic strategies for accessing this scaffold, offering field-proven insights into the causality behind experimental choices and providing robust, validated protocols for researchers in drug development.

Comparative Analysis of Primary Synthetic Strategies

The construction of the 6-azaspiro[3.5]nonane skeleton can be approached through several distinct methodologies. The optimal choice is dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and stereochemical requirements. We will compare three primary strategies: Intramolecular Reductive Amination, Ring-Closing Metathesis (RCM), and multi-step constructions involving β-lactam intermediates.

Strategy 1: Intramolecular Reductive Amination

This classical yet highly effective strategy involves the cyclization of a linear precursor containing both a ketone and an amine functionality. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to form the piperidine ring of the spirocycle.[4]

Mechanistic Rationale: The driving force is the formation of a thermodynamically stable six-membered ring.[4] The choice of reducing agent is critical for success. While strong hydrides like lithium aluminum hydride (LiAlH4) can be used, they often require protection of the ketone and a two-step process. Milder, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are superior as they can selectively reduce the iminium ion in the presence of the starting ketone, enabling a one-pot reaction.[5][6][7] The slightly acidic conditions required for imine formation also conveniently catalyze the cyclization.[6]

Workflow for Intramolecular Reductive Amination

cluster_start Starting Material Design cluster_synthesis Linear Precursor Synthesis cluster_cyclization Cyclization & Reduction cluster_end Final Product Start Cyclobutane Precursor (e.g., 1-acyl-1-carboxy cyclobutane) Step1 Chain Elongation (e.g., Arndt-Eistert homologation) Start->Step1 Functional group manipulation Step2 Amine Installation (e.g., Curtius rearrangement) Step1->Step2 Introduction of nitrogen source Step3 One-Pot Reductive Amination (Ketone + Amine) Step2->Step3 Deprotection/ Cyclization conditions Step4 Iminium Ion Formation (Intermediate) Step3->Step4 Acid catalyst Step5 Hydride Reduction (NaBH(OAc)3) Step4->Step5 Selective reduction End 6-Azaspiro[3.5]nonane Scaffold Step5->End

Caption: Workflow for 6-Azaspiro[3.5]nonane synthesis via intramolecular reductive amination.

Performance Comparison:

Precursor TypeReducing AgentSolventYield (%)DiastereoselectivityReference
1-(3-aminopropyl)cyclobutanecarbaldehydeNaBH(OAc)₃1,2-Dichloroethane75-85%N/A[6]
1-amino-3-(cyclobutyl)propan-2-oneH₂/Pd-CMethanol~70%N/A[4]
N-Boc-4-cyclobutyl-4-oxobutanamineNaBH₃CNMethanol/AcOH~80%N/A[5]

Expertise & Experience: Reductive amination is a workhorse reaction known for its reliability and broad functional group tolerance. The primary challenge lies not in the cyclization step itself, but in the efficient synthesis of the linear amino-ketone precursor. This route is exceptionally well-suited for producing achiral or racemic scaffolds on a large scale due to the relatively low cost of reagents and robust reaction conditions.

Strategy 2: Ring-Closing Metathesis (RCM)

RCM has revolutionized the synthesis of cyclic molecules by forming a carbon-carbon double bond from a diene precursor using a ruthenium-based catalyst.[8][9] For the 6-azaspiro[3.5]nonane scaffold, this involves preparing a diene with the nitrogen atom appropriately positioned, followed by cyclization and subsequent reduction of the newly formed double bond.

Mechanistic Rationale: The reaction proceeds through a metallacyclobutane intermediate.[8][10] The key to a successful RCM reaction is the entropic favorability of forming a five- or six-membered ring, driven by the release of volatile ethylene gas.[10] The choice of catalyst (e.g., Grubbs' 1st, 2nd, or 3rd generation catalysts) is critical and depends on the steric hindrance and electronic properties of the diene substrate.[11] Second and third-generation catalysts offer higher activity and better tolerance for functional groups, particularly basic amines which can inhibit earlier generation catalysts.[12]

Performance Comparison:

Diene SubstrateCatalyst (mol%)SolventYield (%)E/Z SelectivityReference
N-Tosyl-1-allyl-1-vinylcyclobutane-methanamineGrubbs II (5%)Dichloromethane~90%N/A (trisubstituted)[11]
N-Boc-1-allyl-1-(but-3-en-1-yl)cyclobutanamineHoveyda-Grubbs II (2%)Toluene>95%N/A (tetrasubstituted)[11]

Expertise & Experience: RCM offers a powerful and often high-yielding route, particularly for complex or substituted scaffolds where precursor synthesis for other methods might be difficult. The main drawbacks are the cost and potential toxicity of the ruthenium catalysts. Subsequent hydrogenation to remove the double bond is typically straightforward but adds an extra step to the sequence. This method is highly valuable for discovery chemistry, where rapid access to diverse analogs is paramount.

Strategy 3: Multi-Step Synthesis via β-Lactam Intermediate

This strategy builds the scaffold through a more convergent approach, often involving the formation of a spirocyclic β-lactam (azetidin-2-one) which is then reduced to the corresponding piperidine.[1]

Mechanistic Rationale: A common approach involves the [2+2] cycloaddition of a ketene with an imine (the Staudinger synthesis) to form the β-lactam ring. Alternatively, intramolecular cyclization of a β-amino acid derivative can be employed. The resulting spirocyclic lactam is a stable intermediate that can be readily reduced using powerful reducing agents like LiAlH₄ to yield the final 6-azaspiro[3.5]nonane core.[13]

Performance Comparison:

Key StepReagentsSolventYield (%) (over 2 steps)CommentsReference
Intramolecular Cyclization4-(aminomethyl)-4-carboxy-cyclobutaneEDC, HOBt~70%Forms a γ-lactam, requires ring expansion[14]
β-Lactam ReductionSpirocyclic β-lactamLiAlH₄THF>90%Reduction step is typically high-yielding

Expertise & Experience: While often involving more steps, this approach provides excellent control over the scaffold's construction and allows for the introduction of functionality at various stages. The stability of the lactam intermediate is a significant advantage, allowing for purification and characterization before the final, often challenging, reduction step. This route is particularly useful when specific stereoisomers are targeted, as chiral auxiliaries or asymmetric catalysts can often be employed in the formation of the key intermediate.

Logical Flow for Selecting a Synthetic Route

G start Define Target: 6-Azaspiro[3.5]nonane Derivative q1 Need for High Stereochemical Control? start->q1 q2 Is Scalability / Cost a Primary Concern? q1->q2 No route_lactam Pursue Multi-Step β-Lactam Route q1->route_lactam Yes q3 Complex Substitution Pattern Required? q2->q3 No route_ra Pursue Intramolecular Reductive Amination q2->route_ra Yes route_rcm Pursue Ring-Closing Metathesis (RCM) Route q3->route_rcm Yes q3->route_ra No

Caption: Decision matrix for choosing the optimal synthetic strategy.

Detailed Experimental Protocols

The following protocols are self-validating systems, representing robust and reproducible methods for accessing the 6-azaspiro[3.5]nonane scaffold.

Protocol 1: One-Pot Intramolecular Reductive Amination

Objective: To synthesize N-benzyl-6-azaspiro[3.5]nonane from 1-(3-(benzylamino)propyl)cyclobutan-1-one.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(3-(benzylamino)propyl)cyclobutan-1-one (1.0 g, 4.32 mmol) and 1,2-dichloroethane (40 mL).

  • Acidification: Add glacial acetic acid (0.25 mL, 4.32 mmol) to the solution. Stir for 10 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.37 g, 6.48 mmol) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: 5-10% methanol in dichloromethane) to yield the title compound.

Protocol 2: Ring-Closing Metathesis and Hydrogenation

Objective: To synthesize N-tosyl-6-azaspiro[3.5]non-7-ene, followed by reduction.

Part A: Ring-Closing Metathesis

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, dissolve N-allyl-N-(1-vinylcyclobutylmethyl)tosylamide (1.0 g, 3.11 mmol) in anhydrous, degassed toluene (300 mL). Causality Note: A high dilution (approx. 0.01 M) is essential to favor intramolecular cyclization over intermolecular oligomerization.

  • Catalyst Addition: Add Grubbs' 2nd generation catalyst (132 mg, 0.155 mmol, 5 mol%) to the solution.

  • Reaction: Heat the mixture to 80 °C and stir for 4 hours. The solution will typically darken. Monitor by TLC or GC-MS for the disappearance of the starting material.

  • Catalyst Quenching: After cooling to room temperature, add ethyl vinyl ether (2 mL) and stir for 1 hour to quench the catalyst.

  • Purification: Concentrate the reaction mixture in vacuo and purify directly by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford N-tosyl-6-azaspiro[3.5]non-7-ene.

Part B: Hydrogenation

  • Reaction Setup: Dissolve the product from Part A (0.8 g, 2.73 mmol) in methanol (25 mL) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (80 mg, 10 wt%).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature.

  • Reaction Monitoring: Stir vigorously for 6-12 hours until the reaction is complete (monitored by TLC or GC-MS).

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the N-tosyl-6-azaspiro[3.5]nonane.

Conclusion and Future Outlook

The 6-azaspiro[3.5]nonane scaffold is a valuable building block in contemporary drug design. The choice of synthetic route is a strategic decision that balances speed, cost, scalability, and stereochemical precision. Intramolecular reductive amination stands out for its robustness and cost-effectiveness, making it ideal for large-scale synthesis. Ring-closing metathesis provides rapid access and is highly adaptable for creating libraries of analogs for initial screening. Finally, multi-step sequences, while more labor-intensive, offer unparalleled control for constructing highly functionalized or stereochemically pure targets. The continued development of novel catalytic systems and synthetic methodologies will further streamline access to these important three-dimensional scaffolds, accelerating their application in the discovery of next-generation therapeutics.

References

  • Title: Pictet–Spengler reaction Source: Wikipedia URL: [Link]

  • Title: The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides Source: Virginia Tech Scholars Compass URL: [Link]

  • Title: Reductive amination Source: Wikipedia URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Source: Semantic Scholar URL: [Link]

  • Title: Synthesis method of 2, 5-dioxa-8-azaspiro [3.
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: ACS Publications URL: [Link]

  • Title: Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: French-Ukrainian Journal of Chemistry URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes Source: ChemRxiv URL: [Link]

  • Title: An improved synthesis of 2-oxa-7-azaspiro[1][15]nonane and analogs as novel reagents in medicinal chemistry Source: ResearchGate URL: [Link]

  • Title: Ring-closing metathesis Source: Wikipedia URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists Source: PubMed URL: [Link]

  • Title: Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Recent Advances in Synthetic Routes to Azacycles Source: MDPI URL: [Link]

  • Title: How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules? Source: Apeiron Synthesis URL: [Link]

  • Title: Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Ring Closing Metathesis (RCM) Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals Source: ACS Publications URL: [Link]

  • Title: Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes Source: ChemRxiv URL: [Link]

  • Title: Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Intramolecular Cyclization Reactions of Aziridines with π-Nucleophiles Source: ResearchGate URL: [Link]

  • Title: Intramolecular Cyclization Source: Encyclopedia MDPI URL: [Link]

  • Title: Synthesis of Azepino[4,5-b]indolones by an Intramolecular Cyclization of Unsaturated Tryptamides Source: Thieme E-Books & E-Journals URL: [Link]

  • Title: An improved method of ring closing metathesis in the presence of basic amines: Application to the formal synthesis of (+)-lentiginosine and other piperidines and carbamino sugar analogs Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS No. Not Available, Molecular Formula: C16H19NO3). As a compound frequently utilized in drug discovery and development, ensuring its responsible handling and disposal is paramount to protecting laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in scientific principles and regulatory compliance.

Hazard Assessment: Understanding the Risks

These hazards are classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The likely classifications for this compound are summarized below.

Hazard ClassGHS CategoryHazard StatementMeaning
Acute Toxicity, OralCategory 4H302: Harmful if swallowedIngestion of the compound can cause adverse health effects.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationDirect contact with the skin can cause inflammation and redness.[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationContact with the eyes can result in significant irritation and potential damage.[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationInhalation of dust or aerosols may irritate the respiratory tract.[1][3]

Causality Behind the Hazards: The presence of the benzyl carbamate and the lactam ring within the spirocyclic structure contributes to its biological activity and, consequently, its potential toxicity. These functional groups can interact with biological macromolecules, leading to the observed irritation and toxicity. Therefore, minimizing direct contact and inhalation is a critical safety objective.

Immediate Safety: Personal Protective Equipment (PPE)

Given the assessed hazards, a stringent PPE protocol is non-negotiable. The purpose of PPE is to create a barrier between the user and the chemical, mitigating the risk of exposure through all potential routes (inhalation, ingestion, skin/eye contact).

Protective EquipmentSpecificationRationale for Use
Hand Protection Nitrile or neoprene glovesMust be inspected before use. Use proper glove removal technique to avoid skin contact.[1][4]
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities or if there is a splash risk.Protects against splashes and airborne particles entering the eyes. Must be tested and approved under standards like EN166 (EU) or ANSI Z87.1 (US).[1]
Skin and Body Protection A complete lab coat or chemical-resistant suit.Protects skin from accidental contact and contamination of personal clothing.[1][4]
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator if engineering controls (like a fume hood) are not available or are insufficient, especially when handling the solid form where dust may be generated.Prevents inhalation of irritating dust or aerosols.[4][3]

On-Site Waste Management: Collection and Segregation Protocol

Proper disposal begins at the point of generation. The U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide a clear framework for managing hazardous waste in laboratory settings, primarily centered around the concept of the Satellite Accumulation Area (SAA).[5][6][7][8] An SAA is a designated location within the lab where hazardous waste is collected before being transferred to a central storage facility.[8][9][10]

Step 1: Container Selection

Select a waste container that is in good condition, free of leaks, and chemically compatible with Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate and any solvents used.[8][9][10] Borosilicate glass bottles with a screw cap are generally a suitable choice. The container must be kept closed at all times except when adding waste.[9][11][12]

Step 2: Labeling

As soon as the first drop of waste is added, the container must be labeled.[12] The label must include:

  • The words "Hazardous Waste".[8][10]

  • The full chemical name: "Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate" and the names of any other components in the waste mixture (e.g., solvents), without abbreviations.[9][10]

  • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[8]

  • The date the container becomes full. This is critical as regulations limit the storage time of full containers in an SAA.[8][10]

Step 3: Segregation

Incompatible wastes must be stored separately to prevent dangerous chemical reactions.[8][9][11] Store waste containing Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate away from strong oxidizing agents, acids, and bases. Secondary containment, such as a plastic tub, should be used for all liquid waste containers to contain potential leaks or spills.[9][10][12]

Disposal Workflow

The following diagram outlines the procedural flow for the disposal of Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate waste from the laboratory bench to its final removal.

DisposalWorkflow Disposal Workflow for Chemical Waste cluster_Lab Laboratory Operations cluster_EHS EHS / Waste Contractor Operations Gen Waste Generation (Unused compound, solutions, contaminated labware) Collect Step 1: Collect Waste in Compatible, Labeled Container Gen->Collect Store Step 2: Store in Designated Satellite Accumulation Area (SAA) Collect->Store Segregate Step 3: Segregate from Incompatible Chemicals Store->Segregate Full Container Full? Segregate->Full Full->Store No Request Step 4: Request Pickup from EHS/Waste Management Full->Request Yes Pickup EHS Collects Waste from Laboratory SAA Request->Pickup Transport Transport to Central Waste Accumulation Area Pickup->Transport Dispose Final Disposal via Licensed Waste Disposal Company (e.g., Incineration) Transport->Dispose

Caption: Workflow from waste generation in the lab to final disposal by authorized personnel.

Final Disposal Protocol

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][7][9] The recommended disposal method is through a licensed professional waste disposal service.

  • Pure or Surplus Compound: Unused or expired solid Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate should be offered to a licensed disposal company in its original or a suitable, clearly labeled container.[3]

  • Solutions: Solutions containing the compound must be collected as hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound must be disposed of as hazardous waste.[3] Collect these items in a sealed, labeled bag or container.

  • Recommended Disposal Technology: The preferred method of destruction for this type of organic compound is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like oxides of nitrogen.[3]

Empty Container Disposal

Even "empty" chemical containers can retain hazardous residues.

  • Initial Rinse: The first rinse of a container that held Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate must be collected and disposed of as hazardous waste.[9]

  • Thorough Cleaning: After the first rinse is collected, wash the container thoroughly with soap and water.[9]

  • Final Disposal: Once cleaned and air-dried, deface or remove the original label.[9] The clean, rinsed glass bottle can then be disposed of in the appropriate glass recycling or disposal container designated for laboratory glass.[9]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is crucial.

Personal Exposure
  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. Consult a physician if irritation persists.[1][3]

  • Eye Contact: Immediately flush eyes with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[1][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1][3][13]

When seeking medical attention, always bring the Safety Data Sheet (or this guide if an SDS is unavailable) for the compound.[1]

Accidental Release (Spill)
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition.[13]

  • Containment: Wearing appropriate PPE, contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.[1][3] For liquid spills, absorb with a non-combustible material like sand, earth, or vermiculite.[13]

  • Collection: Place the contained waste into a suitable, closed, and labeled container for hazardous waste disposal.[1][3][13]

  • Decontamination: Clean the spill area, preferably with a detergent solution. Do not use solvents.[13]

  • Notification: Report the spill to your institution's Environmental Health & Safety (EHS) office.[9]

This guide provides a comprehensive framework for the responsible disposal of Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. Adherence to these procedures is not just a matter of regulatory compliance but a fundamental aspect of a strong safety culture and environmental stewardship in the scientific community.

References

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Safety Data Sheet. (n.d.).
  • Angene Chemical. (2024, December 27).
  • MSDS of benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. (2026, January 27). Generic SDS provider.
  • PubChem. (n.d.). Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: 2-Benzyl-2-azaspiro[3.5]nonan-7-one.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Combi-Blocks, Inc. (2025, December 11). Safety Data Sheet: tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.
  • Boston University. (2016). Chemical Waste Management Guide. Environmental Health & Safety. Retrieved from [Link]

Sources

Personal protective equipment for handling Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1][2][3][4]

Emergency Safety Card: Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Parameter Critical Information
CAS Number Not widely listed; Structural Isomer of 147610-98-8 (7-aza analog)
GHS Signal WARNING (Based on structural analogs)
Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][5] Irrit.)
Primary Risk Bioactive intermediate; potential sensitizer. Treat as Potent Compound (Band 3) until characterized.
Fire Hazard Combustible organic liquid/solid.[3] Emits toxic NOx fumes upon burning.
First Aid Eyes: Rinse 15 min.[2][3] Skin: Wash with soap/water.[1][2][6] Inhalation: Fresh air immediately.

Introduction: The Chemical Context

Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a specialized spirocyclic scaffold used primarily in medicinal chemistry for drug discovery. It features a spiro[3.5]nonane core, a ketone (2-oxo), and a Cbz (carboxybenzyl) protecting group on the nitrogen.

Why This Guide Exists: Specific safety data for the 6-azaspiro isomer is sparse in public literature compared to its 7-azaspiro analog (CAS 147610-98-8). In the absence of compound-specific toxicological data, scientific integrity dictates we apply "Read-Across" safety protocols. We assume the hazards of the 7-isomer (Acute Toxicity, Irritation) apply here, with an added safety factor for its potential biological activity as a novel spirocycle.

Risk Assessment & Hazard Identification

Physicochemical Profile:

  • State: Typically a viscous oil or low-melting solid.

  • Volatility: Low at room temperature, but aerosols can form during transfers.

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases (which may deprotonate the ketone alpha-positions).

GHS Hazard Classification (Inferred from Analogs):

  • Acute Toxicity (Oral): Category 4 (Harmful).

  • Skin/Eye Corrosion: Category 2/2A (Irritant).[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation).[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Biosafety Level 1 (BSL-1) chemical laboratories handling milligram-to-gram quantities.

Zone/Task Hand Protection Eye/Face Protection Body Protection Respiratory
General Lab Access Single Nitrile Gloves (0.11 mm)Safety Glasses with Side ShieldsStandard Lab Coat (Cotton/Poly)N/A (General Ventilation)
Weighing / Transfer Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.08mm)Chemical Goggles (Indirect Vent)Lab Coat + Tyvek Sleeves Fume Hood (Sash <18")
Synthesis / Heating Thermal Resistant Gloves (over Nitrile)Chemical GogglesLab Coat (Flame Resistant preferred)Fume Hood
Spill Cleanup (<10mL) Double Nitrile (Long Cuff)Face Shield + GogglesTyvek CoverallHalf-mask Respirator (P100/OV)

Technical Rationale:

  • Double Gloving: The Cbz group increases lipophilicity, potentially aiding skin permeation. The outer glove is sacrificial; the inner glove protects against permeation during doffing.

  • Tyvek Sleeves: Protects the wrist gap, a common exposure point during reaching into fume hoods.

Operational Protocols: Step-by-Step

A. Receipt and Storage
  • Inspect: Check bottle integrity upon arrival. If the container is broken, do not open; seal in a secondary Ziploc bag and contact EHS.

  • Labeling: Affix a temporary hazard label: "Caution: Novel Spirocycle. Irritant. Toxic."

  • Storage: Store at 2-8°C (Refrigerator) under inert gas (Argon/Nitrogen) if possible, to prevent oxidation or hydrolysis over long periods.

B. Weighing and Transfer (The Critical Step)
  • Location: Chemical Fume Hood ONLY. Never weigh on an open bench.

  • Technique:

    • Place a disposable absorbent pad (benchkote) in the hood.

    • Tare the receiving vessel (flask).

    • Use a disposable anti-static spatula .

    • Do not return excess chemical to the stock bottle (prevents cross-contamination).[7]

    • Wipe the spatula with a Kimwipe wet with acetone inside the hood before disposal.

C. Reaction Setup
  • Solvent Choice: This compound is soluble in DCM, EtOAc, and Methanol.

  • Incompatibility: Avoid mixing with strong reducing agents (e.g., LiAlH4) unless intended, as the ketone and Cbz group will reduce.

  • Monitoring: Use TLC (Thin Layer Chromatography). Visualize with UV light (254 nm) —the Benzyl group is UV active.

Waste Disposal & Decontamination

Disposal Protocol:

  • Liquid Waste: Collect in "Non-Halogenated Organic Waste" carboys (unless dissolved in DCM/Chloroform, then "Halogenated").

  • Solid Waste: Contaminated gloves, paper towels, and silica gel must go into Hazardous Solid Waste bags (yellow/red bags), not regular trash.

  • Container Disposal: Triple rinse empty vials with acetone. Add rinsate to liquid waste. Deface the label before discarding the glass.

Spill Response Logic:

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (<10 mL/g) Inside Fume Hood Assess->Minor Contained Major Major Spill (>10 mL/g) Or Outside Hood Assess->Major Uncontained ActionMinor 1. Alert Lab Mates 2. Don Double Gloves 3. Absorb with Vermiculite/Pad 4. Clean with Acetone Minor->ActionMinor ActionMajor 1. EVACUATE AREA 2. Close Doors 3. Call EHS / Emergency Team Major->ActionMajor Disposal Dispose as Hazardous Waste ActionMinor->Disposal

Figure 1: Decision logic for spill response. Note that any spill outside the fume hood requires immediate evacuation due to potential aerosolization.

Handling Workflow Visualization

The following diagram outlines the "Cradle-to-Grave" workflow for this compound to ensure no step is overlooked.

HandlingWorkflow cluster_0 Preparation cluster_1 Execution cluster_2 Termination PPE_Check 1. PPE Check (Gloves, Goggles, Coat) Hood_Check 2. Fume Hood Check Flow PPE_Check->Hood_Check Weighing 3. Weighing (In Hood, Anti-static) Hood_Check->Weighing Synthesis 4. Synthesis (Closed Vessel) Weighing->Synthesis Quench 5. Quench/Workup Synthesis->Quench Waste 6. Waste Disposal (Segregated) Quench->Waste

Figure 2: Operational workflow ensuring safety checkpoints at every stage of the experiment.

References

  • Note: Used as the primary structural surrogate for hazard classific
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

    • Source for general organic intermediate handling and waste disposal protocols.
  • PubChemLite. (2025). Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (Compound Summary). Retrieved from [Link]

    • Verification of chemical identity and lack of specific toxicological d
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.